1,4-Oxathiane-2,6-dione
Description
Properties
IUPAC Name |
1,4-oxathiane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3S/c5-3-1-8-2-4(6)7-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIUAPMWDSRBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186306 | |
| Record name | Thiodiglycolic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3261-87-8 | |
| Record name | 1,4-Oxathiane-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3261-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiodiglycolic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003261878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3261-87-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147625 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiodiglycolic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Oxathiane-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,4-Oxathiane-2,6-dione chemical properties and structure
An In-depth Technical Guide to 1,4-Oxathiane-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also widely known as thiodiglycolic anhydride (B1165640), is a heterocyclic compound of significant interest in synthetic organic chemistry. Its unique structure, featuring a six-membered ring containing both an oxygen and a sulfur atom along with two carbonyl groups, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility for professionals in research and drug development.
Chemical Structure and Identification
This compound is the cyclic anhydride of 2,2'-thiodiacetic acid. The presence of the sulfur atom and the anhydride functionality imparts specific reactivity to the molecule, making it a valuable reagent in various chemical transformations.[1] Its structural and identifying information is summarized below.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | Thiodiglycolic anhydride, 2,2'-Thiodiacetic acid anhydride[3][4] |
| CAS Number | 3261-87-8[2] |
| Molecular Formula | C₄H₄O₃S[5] |
| Molecular Weight | 132.14 g/mol [5] |
| Canonical SMILES | C1C(=O)OC(=O)CS1[2] |
| InChI | InChI=1S/C4H4O3S/c5-3-1-8-2-4(6)7-3/h1-2H2[2] |
| InChIKey | RIIUAPMWDSRBSH-UHFFFAOYSA-N[2] |
Physicochemical Properties
The compound is typically a white to off-white crystalline solid at room temperature and is known to be sensitive to moisture.[4] It is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[4]
| Property | Value |
| Physical Form | White to off-white solid, fine crystals[4][5] |
| Melting Point | 94 °C |
| Boiling Point | 341.8 °C at 760 mmHg |
| 158-159 °C at 12 Torr[4] | |
| Density | 1.468 g/cm³ (Predicted)[4] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol)[4] |
| Sensitivity | Moisture Sensitive[4] |
Spectroscopic Data
| Technique | Data Availability |
| ¹H NMR, ¹³C NMR | Data available from commercial suppliers such as Ambeed and BLD Pharm.[6] |
| Mass Spectrometry | GC-MS data is available in the NIST Mass Spectrometry Data Center via PubChem (CID 137871).[2] |
| Infrared (IR) Spectroscopy | Vapor Phase IR Spectra are available from SpectraBase via PubChem (CID 137871).[2] |
Synthesis and Reactivity
Experimental Protocol: Synthesis from 2,2'-Thiodiacetic Acid
A common and high-yielding method for the synthesis of this compound is the dehydration of its corresponding dicarboxylic acid using a dehydrating agent like acetic anhydride.[4]
Materials:
-
2,2'-Thiodiacetic acid (Thiodiglycolic acid)
-
Acetic anhydride
-
Ether (anhydrous)
-
50 mL round bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure: [4]
-
Accurately weigh 3.0 g of 2,2'-thiodiacetic acid and place it into a 50 mL round bottom flask.
-
Add 15 mL of acetic anhydride to the flask to serve as both the solvent and the dehydrating agent.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 65 °C using a heating mantle.
-
Maintain the mixture at reflux for 4 hours. The progress of the reaction can be monitored by techniques such as TLC or NMR if required.
-
Upon completion, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct via distillation under reduced pressure using a rotary evaporator.
-
To purify the product, add an appropriate amount of anhydrous ether to the residue and evaporate again. Repeat this ether addition and evaporation step 2-3 times to ensure complete removal of acetic acid traces.
-
The final product, this compound, is obtained as a white solid powder.
-
Dry the product in a vacuum oven at 40 °C overnight. The reported yield for this procedure is 98.7%.
Reactivity and Applications
This compound serves as a key intermediate in the synthesis of various target molecules. Its anhydride nature makes it susceptible to nucleophilic attack, allowing for ring-opening reactions that can be exploited to build more complex structures.
-
Pharmaceutical Synthesis: It is a documented reagent in the synthesis of Erdosteine, a mucolytic agent.[3] It is also used to create scaffolds for SERT (serotonin transporter) inhibitors, which are valuable in the treatment of central nervous system (CNS) disorders.[4]
-
Heterocyclic Chemistry: As a cyclic anhydride, it can participate in reactions like the Castagnoli–Cushman reaction with imines to form functionalized lactams, which are important structures in medicinal chemistry.[7]
Biological Activity Context
While the broader class of 1,4-oxathiane (B103149) derivatives is known for significant biological activities, particularly as fungicides, specific data on the direct biological effects or signaling pathway interactions of this compound itself is limited in current literature.[8] Its primary role in the life sciences is that of a synthetic precursor for building biologically active molecules rather than being an active agent itself.[3][4] Further investigation is required to determine if the molecule possesses any intrinsic biological properties.[3]
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood. It is sensitive to moisture and should be stored in an inert atmosphere at room temperature.[4]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Conclusion
This compound is a well-characterized and synthetically valuable heterocyclic compound. Its established physicochemical properties and straightforward, high-yield synthesis make it an accessible building block for researchers. While direct biological activity data is sparse, its utility as a precursor in the synthesis of pharmaceuticals like Erdosteine and potential CNS-active agents underscores its importance in drug discovery and development pipelines. This guide provides the core technical information necessary for its effective use in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C4H4O3S | CID 137871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 3261-87-8: this compound | CymitQuimica [cymitquimica.com]
- 4. Thiodiglycolic Anhydride | 3261-87-8 [chemicalbook.com]
- 5. dovepress.com [dovepress.com]
- 6. 3261-87-8 | this compound | Ketones | Ambeed.com [ambeed.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
Thiodiglycolic Anhydride: A Comprehensive Technical Guide
CAS Number: 3261-87-8
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiodiglycolic anhydride (B1165640), a versatile chemical intermediate with significant applications in the pharmaceutical industry. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in the synthesis of the mucolytic agent erdosteine (B22857) and as a building block for Serotonin (B10506) Transporter (SERT) inhibitors used in the management of central nervous system (CNS) disorders.
Chemical and Physical Properties
Thiodiglycolic anhydride is a white to off-white crystalline solid.[1] It is sensitive to moisture and should be stored in a dry, inert atmosphere at room temperature.[1] Its solubility is limited in methanol (B129727) and it is soluble in DMSO.[1]
| Property | Value | Reference |
| Molecular Formula | C₄H₄O₃S | [2] |
| Molecular Weight | 132.14 g/mol | [2] |
| Melting Point | 94 °C | [3] |
| Boiling Point | 158-159 °C at 12 Torr | [1] |
| Density | 1.468 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO, Methanol (Sparingly) | [1] |
| SMILES | O=C1CSCC(=O)O1 | [1] |
| InChI | InChI=1S/C4H4O3S/c5-3-1-8-2-4(6)7-3/h1-2H2 | [4] |
Spectroscopic Data
The structural characterization of Thiodiglycolic anhydride is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results | - | - | Methylene protons adjacent to sulfur and carbonyl groups |
Infrared (IR) Spectroscopy
The IR spectrum of Thiodiglycolic anhydride is characterized by the presence of strong carbonyl stretching frequencies typical for an anhydride.
| Wavenumber (cm⁻¹) | Description |
| Specific peak values not detailed in search results; spectrum available in NIST WebBook | C=O stretching (asymmetric and symmetric) |
Mass Spectrometry
The mass spectrum of Thiodiglycolic anhydride provides confirmation of its molecular weight.
| m/z | Description |
| Specific m/z values not detailed in search results; spectrum available in NIST WebBook | Molecular ion peak and fragmentation pattern |
Experimental Protocols
Synthesis of Thiodiglycolic Anhydride from 2,2'-Thiodiacetic Acid
This protocol describes the synthesis of Thiodiglycolic anhydride via the dehydration of 2,2'-thiodiacetic acid using acetic anhydride.[1][5]
Materials:
-
2,2'-Thiodiacetic acid (3.0 g)
-
Acetic anhydride (15 mL)
-
Diethyl ether
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Accurately weigh 3.0 g of 2,2'-thiodiacetic acid and place it in a 50 mL round-bottom flask.[1][5]
-
Heat the reaction mixture to 65 °C and maintain at reflux for 4 hours.[1][5]
-
After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.[1][5]
-
To the residue, add an appropriate amount of diethyl ether and evaporate under reduced pressure. Repeat this step 2-3 times to ensure the removal of residual acetic anhydride and acetic acid.[1][5]
-
The final product, 2,2'-thiodiacetic anhydride, is obtained as a white solid powder.[1][5]
-
Dry the product at 40 °C overnight. The expected yield is approximately 98.7%.[1][5]
Applications in Drug Development
Thiodiglycolic anhydride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds.
Synthesis of Erdosteine
Thiodiglycolic anhydride is a key reactant in the synthesis of erdosteine, a mucolytic agent used in the treatment of respiratory diseases.[2]
Diagram: Synthesis of Thiodiglycolic Anhydride and its Application in Erdosteine Synthesis
Caption: A simplified workflow illustrating the synthesis of Thiodiglycolic anhydride and its subsequent use in the production of Erdosteine.
The mechanism of action of erdosteine involves its active metabolites, which possess free sulfhydryl groups. These metabolites break the disulfide bonds in mucoproteins, reducing the viscosity of mucus and aiding its clearance from the respiratory tract.[6][7] Additionally, erdosteine and its metabolites exhibit antioxidant and anti-inflammatory properties.[8][9]
Diagram: Mechanism of Action of Erdosteine
Caption: The metabolic activation of Erdosteine and its subsequent effect on mucus viscosity.
Synthesis of SERT Inhibitors
Thiodiglycolic anhydride is utilized as a reagent in the synthesis of positively charged compounds that act as Serotonin Transporter (SERT) inhibitors.[10][11][12] These inhibitors are valuable in the treatment of various central nervous system disorders, such as depression and anxiety.[10][11]
The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, which terminates the serotonergic signal.[13] By blocking this transporter, SERT inhibitors increase the concentration of serotonin in the synapse, enhancing its effects on postsynaptic receptors.[13]
Diagram: General Mechanism of SERT Inhibition at the Serotonergic Synapse
Caption: Inhibition of the serotonin transporter (SERT) by a SERT inhibitor increases the concentration of serotonin in the synaptic cleft.
Safety Information
Thiodiglycolic anhydride is classified as a corrosive and harmful substance.[1] It can cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
Thiodiglycolic anhydride (CAS 3261-87-8) is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its utility in the synthesis of the mucolytic drug erdosteine and as a precursor to SERT inhibitors for CNS disorders highlights its importance in drug development. This technical guide provides a foundational understanding of its properties, synthesis, and applications for researchers and scientists in the field.
References
- 1. Thiodiglycolic Anhydride | 3261-87-8 [chemicalbook.com]
- 2. Thiodiglycolic Anhydride | 3261-87-8 | DAA26187 [biosynth.com]
- 3. 1,4-oxathiane-2,6-dione, CAS No. 3261-87-8 - iChemical [ichemical.com]
- 4. Thiodiglycolic anhydride [webbook.nist.gov]
- 5. Thiodiglycolic Anhydride synthesis - chemicalbook [chemicalbook.com]
- 6. Erdosteine | C8H11NO4S2 | CID 65632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Erdosteine? [synapse.patsnap.com]
- 8. Erdosteine: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is Erdosteine used for? [synapse.patsnap.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. clearsynth.com [clearsynth.com]
- 13. Serotonin - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Physical and Chemical Properties of 1,4-Oxathiane-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Oxathiane-2,6-dione, a key intermediate in the synthesis of the mucolytic drug erdosteine (B22857). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Physical and Chemical Properties
This compound, also known as thiodiglycolic anhydride (B1165640), is a heterocyclic compound with the molecular formula C₄H₄O₃S. It presents as a white to off-white crystalline solid and is characterized by the physical and chemical properties summarized in the tables below.
General and Physical Properties
| Property | Value |
| CAS Number | 3261-87-8 |
| Molecular Formula | C₄H₄O₃S |
| Molecular Weight | 132.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 94-98 °C |
| Boiling Point | 341.8 °C at 760 mmHg |
| Density | 1.468 g/cm³ |
| Solubility | Soluble in polar organic solvents |
Spectroscopic Data
| Spectroscopic Method | Key Features |
| Mass Spectrometry (MS) | Spectral data available in public databases such as NIST. |
| Infrared Spectroscopy (IR) | Vapor phase IR spectra are available for reference. |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its effective use in research and development. The following sections provide cited methodologies for these key procedures.
Synthesis of this compound
A common method for the synthesis of this compound is through the dehydration of 2,2'-thiodiacetic acid using a dehydrating agent such as acetic anhydride.
Procedure:
-
In a 50 mL round-bottom flask, 3.0 g of 2,2'-thiodiacetic acid is combined with 15 mL of acetic anhydride, which serves as both the solvent and the dehydrating agent.
-
The reaction mixture is heated to 65 °C and maintained at reflux for 4 hours.
-
Upon completion of the reaction, the excess acetic anhydride and the acetic acid byproduct are removed by distillation under reduced pressure.
-
To further purify the product, an appropriate amount of ether is added to the residue, and the evaporation process is repeated 2-3 times.
-
The final product, 2,2'-thiodiacetic anhydride (this compound), is obtained as a white solid powder, which is then dried at 40 °C overnight. This method has been reported to yield the product in high purity (98.7%).[1][2]
Purification by Recrystallization
For further purification, a general recrystallization technique can be employed. The choice of solvent is critical and should be determined based on the solubility of this compound at different temperatures.
General Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
If colored impurities are present, they can be removed by treating the hot solution with activated charcoal followed by hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
General Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar DB-5 or a polar DB-Wax) and a temperature program that allows for the separation of the analyte from any impurities. The injector temperature should be set to ensure complete volatilization without thermal decomposition.
-
Mass Spectrometry Detection: The eluting compounds are ionized (typically by electron ionization), and the resulting mass spectrum is recorded. The fragmentation pattern can be used for structural elucidation and confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule.
General Protocol:
-
Sample Preparation: The sample can be prepared as a KBr pellet, a mull (e.g., with Nujol), or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). For solids, Attenuated Total Reflectance (ATR)-FTIR is a convenient method that requires minimal sample preparation.
-
Data Acquisition: A background spectrum of the empty sample holder or ATR crystal is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
-
Data Analysis: The spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups in this compound, such as the carbonyl (C=O) and ether (C-O-C) stretching vibrations.
Role in Drug Development: Precursor to Erdosteine
This compound is a critical starting material in the synthesis of erdosteine, a mucolytic and antioxidant drug used in the treatment of respiratory diseases. The following diagram illustrates the workflow from this compound to the pharmacologically active metabolite of erdosteine.
Caption: Workflow from this compound to the active metabolite of erdosteine.
Signaling Pathway of Erdosteine's Active Metabolite
While this compound itself is not known to have direct signaling activity, its derivative, the active metabolite of erdosteine (M1), exerts its therapeutic effects through multiple mechanisms. The following diagram illustrates the key pathways influenced by Metabolite M1.
References
In-Depth Technical Guide to 1,4-Oxathiane-2,6-dione: Spectral Data and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1,4-Oxathiane-2,6-dione (also known as thiodiglycolic anhydride), a heterocyclic compound with applications in organic synthesis. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with protocols for its synthesis and spectral analysis.
Spectroscopic Data
The unique six-membered ring structure of this compound, containing both sulfur and oxygen heteroatoms and two carbonyl groups, gives rise to a distinct spectroscopic fingerprint.[1] The empirical formula of the compound is C₄H₄O₃S, and it has a molecular weight of 132.14 g/mol .[2][3][4][5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetry of the this compound molecule, the two methylene (B1212753) groups are chemically equivalent, resulting in simplified ¹H and ¹³C NMR spectra.
¹H NMR Data: A single resonance is expected for the four protons of the two methylene groups.
¹³C NMR Data: Two distinct signals are anticipated: one for the carbonyl carbons and another for the methylene carbons.
Note: Specific chemical shift values and coupling constants from experimental data were not available in the searched literature. The expected spectra are based on the chemical structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the prominent absorption bands of the carbonyl groups within the anhydride (B1165640) functionality.
Key IR Absorption Bands: A strong absorption band characteristic of the C=O stretching vibration in an anhydride is expected in the region of 1750-1850 cm⁻¹. Additional peaks corresponding to C-O and C-S stretching, as well as CH₂ bending vibrations, would also be present.
Note: A detailed list of IR absorption peaks with their corresponding intensities and assignments was not available in the searched literature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The nominal molecular weight is 132 g/mol .
GC-MS Fragmentation Data: The most abundant fragment ions observed in the gas chromatography-mass spectrum are:
-
Top Peak (m/z): 46
-
2nd Highest Peak (m/z): 60
-
3rd Highest Peak (m/z): 45
A plausible fragmentation pathway would involve the initial loss of CO₂ (44 Da) or other small neutral molecules, followed by further cleavage of the ring.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the dehydration of thiodiglycolic acid using a dehydrating agent such as acetic anhydride.
Materials:
-
Thiodiglycolic acid
-
Acetic anhydride
-
Ether (for purification)
Procedure:
-
In a round-bottom flask, dissolve thiodiglycolic acid in acetic anhydride.
-
Heat the reaction mixture under reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography.
-
After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct, for example, by distillation under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by washing with a solvent in which the product is sparingly soluble, such as ether.
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis Protocols
General Sample Preparation: For all spectroscopic analyses, ensure the sample of this compound is pure and dry. The compound is a solid at room temperature.
NMR Spectroscopy:
-
Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay appropriate for quantitative analysis if needed. For ¹³C NMR, a proton-decoupled sequence is typically used.
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent.
-
Inject the solution into the GC-MS instrument. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
The mass spectrometer will ionize the sample (e.g., by electron impact) and separate the resulting ions based on their mass-to-charge ratio.
Caption: General workflow for spectroscopic analysis.
Applications in Drug Development and Research
This compound serves as a versatile building block in organic synthesis. Its anhydride functionality makes it reactive towards nucleophiles, allowing for the introduction of the thiodiglycolate moiety into larger molecules. This is of interest in medicinal chemistry for the synthesis of novel compounds with potential biological activity. For instance, thiodiglycolic anhydride is used as a reagent in the synthesis of compounds that act as SERT inhibitors, which are relevant for treating central nervous system disorders.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 3. rsc.org [rsc.org]
- 4. HPLC Method For Analysis Of Diglycolic Anhydride on Primesep S2 Column | SIELC Technologies [sielc.com]
- 5. Serendipitous synthesis of 2-alkenyl- and 2-aryl-4-thiazolidinones using dithiodiglycolic anhydride - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility of 1,4-Oxathiane-2,6-dione in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the solubility characteristics of 1,4-Oxathiane-2,6-dione, detailed experimental protocols for its determination, and visual aids to facilitate understanding.
Introduction
This compound, also known as thiodiglycolic anhydride, is a heterocyclic compound with a six-membered ring containing both sulfur and oxygen atoms.[1] Its structure, featuring two carbonyl groups, makes it a reactive and versatile molecule in organic synthesis.[1] This compound is typically a white to off-white crystalline solid at room temperature.[2] Understanding its solubility in various organic solvents is crucial for its application in medicinal chemistry, materials science, and as a reagent in diverse chemical transformations.[1] This technical guide outlines the methodologies for determining the solubility of this compound and provides a framework for presenting the resulting data.
Solubility Profile of this compound
Currently, there is a limited amount of publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. Qualitative descriptions indicate that it is generally soluble in polar organic solvents. Specific mentions include solubility in Dimethyl Sulfoxide (DMSO) and sparing solubility in Methanol.
To facilitate research and development, this guide provides a standardized table for the presentation of experimentally determined solubility data. Researchers are encouraged to use this format to report their findings, thereby contributing to a more comprehensive understanding of this compound's solubility profile.
Table 1: Illustrative Solubility Data for this compound at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Dimethyl Sulfoxide (DMSO) | 47.2 | [Data Point 1] | [Data Point 1] | Shake-Flask Method |
| Methanol | 32.7 | [Data Point 2] | [Data Point 2] | Shake-Flask Method |
| Ethanol | 24.5 | [Data Point 3] | [Data Point 3] | Shake-Flask Method |
| Acetone | 20.7 | [Data Point 4] | [Data Point 4] | Shake-Flask Method |
| Acetonitrile | 37.5 | [Data Point 5] | [Data Point 5] | Shake-Flask Method |
| Ethyl Acetate | 6.02 | [Data Point 6] | [Data Point 6] | Shake-Flask Method |
| Toluene | 2.38 | [Data Point 7] | [Data Point 7] | Shake-Flask Method |
| n-Hexane | 1.88 | [Data Point 8] | [Data Point 8] | Shake-Flask Method |
Note: The data in this table is for illustrative purposes only and should be replaced with experimentally determined values.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[3]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (±0.1 mg accuracy)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Centrifuge (optional)
3.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the minimum time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the constant experimental temperature for at least 24 hours. This allows the excess solid to settle.
-
Alternatively, the vials can be centrifuged at the same temperature to expedite the separation of the solid and liquid phases.
-
-
Sampling:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe. It is crucial to avoid disturbing the settled solid.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of aliquot) × 100
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the determination of solubility using the shake-flask method.
Conclusion
References
An In-Depth Technical Guide to 1,4-Oxathiane-2,6-dione: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Oxathiane-2,6-dione, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Also known by its common synonym, Thiodiglycolic anhydride (B1165640), this molecule serves as a versatile building block in the creation of complex organic structures, most notably in the development of therapeutics targeting the central nervous system and in the synthesis of mucolytic agents. This document details the compound's discovery and history, its key physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its primary applications in drug discovery and development.
Introduction
This compound is a six-membered heterocyclic compound containing both an oxygen and a sulfur atom within its ring structure, with two carbonyl groups at positions 2 and 6.[1] Its unique structure, combining the functionalities of a cyclic ether, a thioether, and a dicarboxylic anhydride, makes it a reactive and valuable intermediate in organic synthesis. The presence of the sulfur atom imparts distinct electronic properties that influence its reactivity.[1]
Notably, it is a crucial component in the synthesis of certain serotonin (B10506) transporter (SERT) inhibitors, which are instrumental in the treatment of central nervous system (CNS) disorders.[2] Additionally, it serves as a starting material for the synthesis of erdosteine, a mucolytic drug.[1]
Physicochemical and Spectroscopic Properties
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data has been compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | Thiodiglycolic anhydride, 2,2'-Thiodiacetic acid anhydride | [1] |
| CAS Number | 3261-87-8 | [1][4] |
| Molecular Formula | C₄H₄O₃S | [1][4] |
| Molecular Weight | 132.14 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 94-100 °C | [5][6] |
| Boiling Point | 158-159 °C at 12 Torr | [7] |
| Density | 1.468 g/cm³ (predicted) | [6] |
| Solubility | Soluble in polar organic solvents | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Source |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available | [3][8] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum available | [3][8] |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data available from suppliers | [9] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the cyclization of its precursor, thiodiglycolic acid, using a dehydrating agent. Two effective methods are detailed below.
Synthesis using Acetic Anhydride
This method employs acetic anhydride as both the solvent and the dehydrating agent.
Protocol:
-
In a 50 mL round-bottom flask, accurately weigh 3.0 g of 2,2'-thiodiacetic acid.[10]
-
Add 15 mL of acetic anhydride to the flask.[10]
-
Heat the reaction mixture to 65 °C and maintain at reflux for 4 hours.[10]
-
After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.[10]
-
To the resulting residue, add a suitable amount of diethyl ether and evaporate. Repeat this step 2-3 times to ensure the removal of residual acetic anhydride and acetic acid.[10]
-
The final product, 2,2'-thiodiacetic anhydride, is obtained as a white solid powder.[10]
-
Dry the product at 40 °C overnight. This method typically yields the product in high purity (e.g., 98.7% yield).[10]
Synthesis using Trifluoroacetic Anhydride
This alternative method utilizes trifluoroacetic anhydride in a suspended gas-solid reaction system.
Protocol:
-
Vaporize trifluoroacetic anhydride in a suitable vaporization apparatus.[10]
-
Preheat a suspended gas-solid reaction device to an internal temperature of 55 °C.[10]
-
Introduce the vaporized trifluoroacetic anhydride into the air inlet at the bottom of the reaction device.[10]
-
Once the air in the reactor is displaced by the trifluoroacetic anhydride vapor (as indicated by a gas detector), intermittently feed 500g of powdered thiodiglycolic acid from the top of the reactor.[10]
-
Maintain the reaction temperature at 55 °C for 1 hour after the addition of the thiodiglycolic acid is complete.[10]
-
Increase the temperature to 65 °C and hold for an additional hour.[10]
-
Stop the flow of trifluoroacetic anhydride and heating. Collect the solid product from the discharge port at the bottom of the reactor.[10]
-
Purify the solid product by washing once with 200 mL of refrigerated anhydrous petroleum ether, followed by a wash with 200 mL of refrigerated anhydrous diethyl ether to yield pure thiodiglycolic anhydride (e.g., 98% yield).[10]
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of several important pharmaceutical compounds.
Synthesis of SERT Inhibitors
The serotonin transporter (SERT) is a primary target for antidepressant medications. This compound is utilized as a reagent in the synthesis of positively charged compounds that act as SERT inhibitors, which are valuable in the treatment of CNS disorders.[2]
Synthesis of Erdosteine
Erdosteine is a mucolytic agent used to treat respiratory diseases characterized by excessive mucus production. This compound is a direct precursor in the synthesis of erdosteine. The process involves the reaction of this compound with homocysteine thiolactone.
Visualizations
The following diagrams illustrate the synthesis of this compound and its subsequent use in the synthesis of erdosteine.
Conclusion
This compound is a valuable and versatile heterocyclic compound with significant applications in medicinal chemistry. Its straightforward synthesis from thiodiglycolic acid and its utility as a building block for complex pharmaceutical agents, such as SERT inhibitors and erdosteine, underscore its importance for researchers and drug development professionals. This guide has provided a detailed overview of its properties, synthesis, and applications, serving as a comprehensive resource for the scientific community. Further research into the applications of this compound may unveil new synthetic routes and therapeutic possibilities.
References
- 1. CAS 3261-87-8: this compound | CymitQuimica [cymitquimica.com]
- 2. US2894956A - Preparation of 1,4-oxathiane - Google Patents [patents.google.com]
- 3. This compound | C4H4O3S | CID 137871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Thiodiglycolic anhydride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound, CAS No. 3261-87-8 - iChemical [ichemical.com]
- 7. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 8. Thiodiglycolic anhydride [webbook.nist.gov]
- 9. Page loading... [guidechem.com]
- 10. Thiodiglycolic Anhydride synthesis - chemicalbook [chemicalbook.com]
1,4-Oxathiane-2,6-dione IUPAC nomenclature and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, nomenclature, synthesis, and reactivity of 1,4-oxathiane-2,6-dione, a versatile heterocyclic compound with applications in organic synthesis and drug development.
IUPAC Nomenclature and Synonyms
The formal IUPAC name for this compound is This compound . Due to its historical and common usage in chemical literature and commerce, it is also known by a variety of synonyms. The most prevalent of these is Thiodiglycolic anhydride (B1165640) .
A comprehensive list of synonyms is provided below:
-
Thiodiacetic Acid Cyclic Anhydride[1]
-
2,2'-Thiobisacetic Acid Cyclic Anhydride[1]
-
2,6-dioxo-1,4-oxathiane[5]
-
2,2-Thiodiacetic acid anhydride[5]
-
Acetic acid, 2,2′-thiobis-, cyclic anhydride[5]
-
Acetic acid, thiodi-, cyclic anhydride[5]
-
thiodiglycollic acid anhydride[6]
-
<1,4>thioxane-2,5-dione[6]
-
thiodiacetic anhydride[6]
Physicochemical Properties
This section summarizes the key physical and chemical properties of this compound, essential for its handling, application in synthesis, and characterization.
| Property | Value | Source |
| Molecular Formula | C₄H₄O₃S | [1][3] |
| Molecular Weight | 132.14 g/mol | [1][7] |
| Appearance | White to off-white solid/fine crystals | [2][7] |
| Melting Point | 94-97 °C | [2] |
| Boiling Point | 341.8 °C at 760 mmHg | [2] |
| Density | 1.468 g/cm³ | [2] |
| Flash Point | 190.5 °C | [2] |
| Solubility | Soluble in polar organic solvents | [5] |
| CAS Number | 3261-87-8 | [1][3][4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and a key reaction demonstrating its utility are provided below.
Synthesis of this compound
Two common methods for the laboratory-scale synthesis of this compound (Thiodiglycolic anhydride) are detailed here.
Method 1: From 2,2'-Thiodiacetic Acid using Acetic Anhydride
This protocol describes the dehydration of 2,2'-thiodiacetic acid using acetic anhydride to form the cyclic anhydride.
-
Materials:
-
2,2'-Thiodiacetic acid (3.0 g)
-
Acetic anhydride (15 mL)
-
Diethyl ether
-
-
Procedure:
-
In a 50 mL round-bottom flask, suspend 3.0 g of 2,2'-thiodiacetic acid in 15 mL of acetic anhydride.
-
Heat the reaction mixture to 65 °C and maintain at reflux for 4 hours.
-
After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.
-
To the residue, add a suitable amount of diethyl ether and evaporate. Repeat this step 2-3 times to ensure the removal of residual acetic acid.
-
The resulting white solid powder is dried overnight at 40 °C to yield 2,2'-thiodiacetic anhydride (this compound). This method has a reported yield of 98.7%.[2]
-
Method 2: From 2,2'-Thiodiacetic Acid using Trifluoroacetic Anhydride
This method utilizes the potent dehydrating agent trifluoroacetic anhydride.
-
Materials:
-
Trifluoroacetic anhydride
-
2,2'-Thiodiacetic acid
-
Anhydrous petroleum ether (refrigerated)
-
Anhydrous diethyl ether (refrigerated)
-
-
Procedure:
-
Vaporize trifluoroacetic anhydride in a suitable apparatus.
-
Preheat a suspended gas-solid reaction device to 55 °C.
-
Introduce the vaporized trifluoroacetic anhydride into the bottom inlet of the reaction device.
-
Once the internal temperature reaches 65 °C, cease heating and continue the introduction of vaporized trifluoroacetic anhydride for 1 hour.
-
Stop the flow of trifluoroacetic anhydride and heating. Collect the solid product from the discharge port.
-
Purify the solid product by washing once with 200 mL of refrigerated anhydrous petroleum ether, followed by a wash with 200 mL of refrigerated anhydrous diethyl ether to obtain pure thiodiglycolic anhydride. A yield of 98% has been reported for this method.
-
Ring-Opening Reaction: Synthesis of Erdosteine (B22857)
This compound serves as a key reagent in the synthesis of the mucolytic drug Erdosteine. This reaction exemplifies the ring-opening of the anhydride by a nucleophile (an amine).
-
Materials:
-
D,L-Homocysteine thiolactone hydrochloride (153.6 g, 1 mole)
-
Dichloromethane (B109758) (1200 mL)
-
Triethylamine (B128534) (101.2 g, 1 mole)
-
This compound (132.2 g, 1 mole)
-
Ethanol (B145695) (for recrystallization)
-
-
Procedure:
-
Dissolve 153.6 g of D,L-homocysteine thiolactone hydrochloride in 1200 mL of dichloromethane in a reaction vessel.
-
Add 101.2 g of triethylamine to the solution while maintaining the temperature at or below 20 °C.
-
Slowly add 132.2 g of this compound to the reaction mixture.
-
Stir the mixture at the same temperature for 12 hours.
-
Upon completion of the reaction, cool the mixture and filter the precipitate.
-
Recrystallize the crude product from ethanol to obtain pure Erdosteine. A yield of 89% has been reported for this process.[1]
-
Visualization of Synthetic Pathway
The following diagram illustrates the synthetic pathway for Erdosteine, highlighting the role of this compound.
Caption: Synthesis of Erdosteine from D,L-Homocysteine Thiolactone and this compound.
This guide provides foundational knowledge for professionals working with this compound. For further in-depth understanding of its reactivity and applications, consulting the primary literature is recommended.
References
- 1. KR20020068140A - Method for Preparing [(2-Oxo-3-tetrahydrothienylcarbamoyl)-methyl thio] acetic acid - Google Patents [patents.google.com]
- 2. WO2022023929A1 - Preparation of erdosteine or a derivative thereof using a continuous flow process - Google Patents [patents.google.com]
- 3. Erdosteine synthesis - chemicalbook [chemicalbook.com]
- 4. The preparation method of thioglycolic anhydride - Eureka | Patsnap [eureka.patsnap.com]
- 5. KR20040054203A - A process for the preparation of erdosteine - Google Patents [patents.google.com]
- 6. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Theoretical Exploration of 1,4-Oxathiane-2,6-dione Conformation: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive theoretical overview of the conformational landscape of 1,4-oxathiane-2,6-dione, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the structural dynamics of this molecule.
Due to a lack of direct experimental or computational studies on this compound, this guide synthesizes information from conformational analyses of analogous six-membered heterocycles, such as 1,4-oxathiane (B103149) and 1,4-dithiane. The principles outlined herein provide a robust framework for predicting the conformational behavior of this compound and for designing future experimental and computational studies.
Introduction to Conformational Analysis
The three-dimensional structure of a molecule is critical to its chemical reactivity and biological activity. For cyclic molecules like this compound, a thorough understanding of their conformational preferences—the various spatial arrangements of atoms that can be interconverted by rotation about single bonds—is paramount. The most stable conformers represent the molecule's ground state and are most likely to be observed. The energy barriers between these conformers determine the molecule's flexibility.
Six-membered rings, in general, adopt non-planar conformations to alleviate ring strain. The most common of these are the chair, boat, and twist-boat conformations. For substituted rings, the relative energies of these conformers dictate the overall conformational equilibrium.
Predicted Conformational Landscape of this compound
Based on extensive studies of related 1,4-heterocycles, the this compound ring is expected to predominantly adopt a chair conformation . This conformation typically minimizes both angle and torsional strain. However, the presence of two carbonyl groups and a thioether linkage introduces unique electronic and steric factors that may influence the conformational equilibrium.
The primary conformers anticipated for this compound are:
-
Chair Conformation: Expected to be the global minimum energy structure. The puckered nature of the chair form allows for the staggering of substituents on adjacent carbon atoms, minimizing torsional strain.
-
Boat Conformation: Generally a higher energy conformation due to eclipsing interactions between hydrogens at the "bow" and "stern" and a "flagpole" interaction between the atoms at the 1- and 4-positions. It is often a transition state between twist-boat conformers.
-
Twist-Boat (or Skew-Boat) Conformation: A lower energy alternative to the boat conformation, the twist-boat is more flexible and relieves some of the flagpole and eclipsing strains. It is typically an intermediate in the interconversion between chair forms.
The following diagram illustrates the logical relationship between these primary conformers and the transition states connecting them.
Quantitative Conformational Data (Projected)
While specific experimental or calculated data for this compound is not available, we can project the relative energies of its conformers based on data from analogous molecules like 1,4-dithiane. The following table provides an estimated summary of these energy differences. It is crucial to note that these are not experimental values and should be confirmed by dedicated computational or experimental studies.
| Conformer | Relative Energy (kcal/mol) (Projected) | Key Structural Features |
| Chair | 0.0 (Global Minimum) | Staggered C-H bonds, minimal angle and torsional strain. |
| Twist-Boat | 4.5 - 5.5 | Reduced flagpole and eclipsing interactions compared to the boat form. |
| Boat | 5.0 - 6.0 | Eclipsing interactions at C2-C3 and C5-C6, potential flagpole interactions. |
| Transition State (Chair to Twist-Boat) | ~10.0 | High energy state during the ring inversion process. |
Methodologies for Theoretical Conformational Analysis
A robust computational approach is essential to accurately model the conformational landscape of this compound. The following outlines a standard and effective protocol for such a theoretical study.
Computational Protocol
-
Initial Structure Generation:
-
Construct the 2D structure of this compound.
-
Generate initial 3D coordinates for all plausible conformers (chair, boat, twist-boat).
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search using a lower-level theory (e.g., molecular mechanics with a suitable force field like MMFF94s or a semi-empirical method) to identify all potential low-energy conformers.
-
-
Geometry Optimization and Frequency Calculations:
-
Subject each identified conformer to full geometry optimization using a higher level of theory. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d) or larger is a common and reliable choice.
-
Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and entropy).
-
-
Transition State Search:
-
To map the interconversion pathways, locate the transition state structures connecting the stable conformers. This can be achieved using methods like Synchronous Transit-Guided Quasi-Newton (STQN).
-
Verify the transition states by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) calculations should be performed to confirm that the transition state connects the intended minima.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using a more sophisticated method, such as a larger basis set (e.g., aug-cc-pVTZ) or a higher level of theory like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CCSD(T)).
-
The following diagram visualizes this computational workflow.
Reactivity of the Thioether in 1,4-Oxathiane-2,6-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the thioether group within the 1,4-oxathiane-2,6-dione ring system. Also known as thiodiglycolic anhydride (B1165640), this molecule presents a unique combination of a reactive anhydride and a nucleophilic thioether, making it a versatile building block in organic synthesis. This document details the key reactions of the thioether moiety, including oxidation and its role in cycloaddition reactions. Experimental protocols, quantitative data, and mechanistic visualizations are provided to support further research and application in drug development and materials science.
Introduction
This compound is a heterocyclic compound featuring a six-membered ring containing both a sulfur and an oxygen atom. The presence of two carbonyl groups in the form of a cyclic anhydride imparts significant reactivity to the molecule. The thioether linkage, in particular, offers a site for various chemical transformations, influencing the overall chemical profile and potential applications of the molecule. Understanding the reactivity of this thioether is crucial for its effective utilization in the synthesis of novel compounds, including those with potential biological activity.
Core Reactivity of the Thioether Group
The lone pairs of electrons on the sulfur atom of the thioether in this compound make it a nucleophilic center, susceptible to attack by electrophiles. The primary reactions involving the thioether are oxidation and participation in cycloaddition reactions.
Oxidation of the Thioether
The thioether can be sequentially oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidation states significantly alter the electron-withdrawing nature and steric bulk around the sulfur atom, which can be leveraged in multi-step synthetic strategies.
-
Oxidation to Sulfoxide: Treatment of this compound with a mild oxidizing agent can selectively convert the thioether to a sulfoxide.
-
Oxidation to Sulfone: The use of stronger oxidizing agents or more forcing conditions will further oxidize the sulfoxide to the corresponding sulfone, this compound-4,4-dioxide. The resulting sulfone is a key intermediate in certain rearrangement reactions.
Cycloaddition Reactions
While the anhydride portion of the molecule is the primary participant in formal cycloaddition reactions, the thioether can play a crucial role in the subsequent modification of the cycloadducts. For instance, in the Castagnoli–Cushman Reaction (CCR) with imines, this compound serves as a dipolar synthon. The resulting sulfur-containing heterocyclic products can then undergo selective oxidation at the thioether position to sulfoxides and sulfones, introducing further chemical diversity.[1]
Quantitative Data
Currently, specific quantitative data for the direct reactions of the thioether in this compound is limited in publicly available literature. The following table summarizes the available data for the synthesis of the parent compound.
| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Synthesis of this compound | Thiodiglycolic acid, Acetic anhydride | Acetic anhydride | 65 | 4 | 98.7 | [2][3] |
Experimental Protocols
Synthesis of this compound (Thiodiglycolic Anhydride)
This protocol is adapted from the synthesis of thiodiglycolic anhydride.[2][3]
Materials:
-
Thiodiglycolic acid (2,2'-thiodiacetic acid)
-
Acetic anhydride
-
Ether
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, add 3.0 g of thiodiglycolic acid.
-
Add 15 mL of acetic anhydride to the flask to serve as the reaction solvent.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 65 °C using a heating mantle.
-
Maintain the reaction at reflux for 4 hours.
-
After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure using a rotary evaporator.
-
To the residue, add an appropriate amount of ether and repeat the evaporation process. This step should be repeated 2-3 times to ensure the removal of residual acetic anhydride and acetic acid.
-
The final product, this compound, is obtained as a white solid powder.
-
Dry the product at 40 °C overnight. The reported yield for this procedure is 98.7%.[2][3]
Mechanistic Pathways and Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound.
Conclusion
The thioether in this compound is a key functional group that offers multiple avenues for chemical modification, primarily through oxidation. While the anhydride moiety often dominates its role in cycloaddition reactions, the ability to subsequently oxidize the thioether in the resulting products adds a valuable dimension to its synthetic utility. Further research is warranted to quantify the kinetics and yields of these thioether-specific reactions and to explore the potential for ring-opening polymerization. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for future investigations and applications of this versatile molecule in medicinal chemistry and materials science.
References
An In-depth Technical Guide to the Electrophilicity of Carbonyl Carbons in 1,4-Oxathiane-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Oxathiane-2,6-dione, also known as thiodiglycolic anhydride (B1165640), is a heterocyclic compound of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing two electrophilic carbonyl centers within a unique sulfur-containing scaffold, makes it a valuable building block for the synthesis of more complex molecules, including pharmacologically active agents. This technical guide provides a comprehensive overview of the electrophilicity of the carbonyl carbons in this compound, covering its synthesis, reactivity, and applications, with a focus on its utility in drug development. Detailed experimental protocols and theoretical considerations are presented to offer a practical and in-depth resource for researchers in the field.
Introduction
The reactivity of carbonyl compounds is a cornerstone of organic chemistry, with the electrophilicity of the carbonyl carbon dictating its susceptibility to nucleophilic attack. In cyclic anhydrides, this electrophilicity is enhanced due to ring strain and the presence of two electron-withdrawing carbonyl groups. This compound presents a unique case within this class of compounds, where the incorporation of a sulfur atom into the heterocyclic ring can modulate its electronic properties and reactivity. This guide explores the factors governing the electrophilicity of the carbonyl carbons in this molecule and its implications for synthetic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₄O₃S | [1] |
| Molecular Weight | 132.14 g/mol | [1] |
| CAS Number | 3261-87-8 | [1] |
| Appearance | White to cream crystals or powder | [2][3] |
| Melting Point | 95.0-101.0 °C | [3] |
| SMILES | O=C1CSCC(=O)O1 | [1][2] |
| InChIKey | RIIUAPMWDSRBSH-UHFFFAOYSA-N | [1][2] |
Synthesis of this compound
The most common method for the synthesis of this compound is the cyclization of thiodiglycolic acid using a dehydrating agent, such as acetic anhydride.[4]
Experimental Protocol: Synthesis from Thiodiglycolic Acid
Materials:
-
Thiodiglycolic acid
-
Acetic anhydride
-
Ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure: [4]
-
To a round-bottom flask, add thiodiglycolic acid.
-
Add acetic anhydride to the flask to serve as the reaction solvent and dehydrating agent.
-
Heat the reaction mixture to 65 °C and maintain at reflux for 4 hours.
-
After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.
-
Add an appropriate amount of ether to the residue and evaporate. Repeat this step 2-3 times to aid in the purification of the product.
-
The final product, 2,2'-thiodiacetic anhydride, is obtained as a white solid powder.
-
Dry the product at 40 °C overnight. A yield of 98.7% has been reported for this procedure.[4]
References
Methodological & Application
Synthesis of 1,4-Oxathiane-2,6-dione from Thiodiglycolic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,4-Oxathiane-2,6-dione, a key intermediate in the production of various pharmaceutically active compounds. The synthesis is achieved through the cyclization of thiodiglycolic acid using acetic anhydride (B1165640) as a dehydrating agent. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and an overview of its application in the synthesis of Serotonin (B10506) Reuptake Inhibitors (SERTs), with a focus on the synthesis of vortioxetine (B1682262).
Introduction
This compound, also known as thiodiglycolic anhydride, is a versatile cyclic anhydride that serves as a crucial building block in organic synthesis. Its strained ring system and the presence of both an ether and a thioether linkage make it a reactive intermediate for the introduction of a -S-CH2-C(=O)-O-CH2-C(=O)- moiety. A significant application of this compound is in the synthesis of selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used in the treatment of depression and other central nervous system (CNS) disorders.[1] This document outlines the synthesis of this compound and its utility in the synthesis of the antidepressant drug, vortioxetine.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from thiodiglycolic acid.
| Parameter | Value |
| Reactants | |
| Thiodiglycolic Acid | 3.0 g |
| Acetic Anhydride | 15 mL |
| Reaction Conditions | |
| Temperature | 65 °C |
| Reaction Time | 4 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₄H₄O₃S |
| Molecular Weight | 132.14 g/mol [2][3] |
| Appearance | White solid |
| Melting Point | 93-94 °C |
| Yield | 98.7% |
Spectroscopic Data:
While detailed spectra are not publicly available, the following data has been reported for this compound:
-
Mass Spectrometry (GC-MS): Top peaks at m/z 46, 60, and 45.[4]
-
Infrared Spectroscopy: Characteristic peaks for carbonyl groups are expected in the region of 1700-1800 cm⁻¹.
Experimental Protocols
Synthesis of this compound
This protocol describes the laboratory-scale synthesis of this compound from thiodiglycolic acid.
Materials:
-
Thiodiglycolic acid
-
Acetic anhydride
-
Ether
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask, add 3.0 g of thiodiglycolic acid.
-
Add 15 mL of acetic anhydride to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to 65 °C using a heating mantle.
-
Maintain the reaction at reflux for 4 hours.
-
After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure using a rotary evaporator.
-
To the residue, add a suitable amount of ether and evaporate under reduced pressure. Repeat this step 2-3 times to ensure the removal of all volatile impurities.
-
The final product, this compound, is obtained as a white solid. Dry the product at 40 °C overnight.
Application in Drug Development: Synthesis of Vortioxetine
This compound is a valuable intermediate in the synthesis of SERT inhibitors. The anhydride moiety can readily react with primary or secondary amines to open the ring and form an amide bond, which is a key step in building more complex molecules. A prominent example is its potential role in the synthesis of vortioxetine, an antidepressant. The synthesis of vortioxetine involves the coupling of a piperazine (B1678402) derivative with a substituted phenyl sulfide.[5][6][7]
The reaction of this compound with a piperazine derivative can be envisioned as the initial step to introduce the necessary side chain, which upon further modification and cyclization, would lead to the core structure of certain SERT inhibitors.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Logical Relationship in the Application of this compound
Caption: Pathway to SERT inhibitors using this compound.
References
- 1. Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate - Patent 2930171 [data.epo.org]
- 2. This compound | C4H4O3S | CID 137871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3261-87-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 6. EP2981520A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 7. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
Synthesis of 1,4-Oxathiane-2,6-dione: An Experimental Protocol
Abstract
This application note provides a detailed experimental protocol for the synthesis of 1,4-Oxathiane-2,6-dione, a heterocyclic compound with applications in organic synthesis, medicinal chemistry, and materials science.[1] Also known as thiodiglycolic anhydride (B1165640), this compound serves as a key reagent in the synthesis of pharmaceuticals such as erdosteine.[2][3] The protocol detailed below describes the synthesis via the cyclization of 2,2'-thiodiacetic acid using acetic anhydride, a common and effective method.[4] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a six-membered heterocyclic compound containing both a sulfur and an oxygen atom within its ring structure.[1] The presence of two carbonyl groups contributes to its reactivity, making it a valuable intermediate in various chemical transformations.[1] Notably, it is utilized as a reagent in the synthesis of SERT inhibitors for treating central nervous system disorders and in the preparation of erdosteine.[2][3][4][5] This protocol outlines a straightforward and high-yielding synthesis of this compound.
Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of thiodiglycolic anhydride.[4]
Materials:
-
2,2'-Thiodiacetic acid
-
Acetic anhydride
-
Anhydrous ether
-
Anhydrous petroleum ether (optional, for washing)[6]
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, accurately weigh 3.0 g of 2,2'-thiodiacetic acid.[4] To this, add 15 mL of acetic anhydride, which serves as both the dehydrating agent and the reaction solvent.[4]
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 65 °C using a heating mantle or oil bath.[4] Maintain the mixture at reflux for 4 hours.[4]
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure using a rotary evaporator.[4]
-
Purification: To the resulting residue, add an appropriate amount of anhydrous ether and evaporate the solvent.[4] This step should be repeated 2-3 times to ensure the complete removal of any remaining acetic anhydride and acetic acid.[4] For further purification, the solid product can be washed once with 200 mL of refrigerated anhydrous petroleum ether, followed by a wash with 200 mL of refrigerated anhydrous ether.[6]
-
Drying and Characterization: The final product, a white solid powder, should be dried overnight at 40 °C.[4] The reported yield for this procedure is approximately 98.7%.[4]
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| 2,2'-Thiodiacetic Acid | 3.0 g | [4] |
| Acetic Anhydride | 15 mL | [4] |
| Reaction Conditions | ||
| Temperature | 65 °C | [4] |
| Time | 4 hours | [4] |
| Product Information | ||
| Product Name | This compound | [1] |
| Synonyms | Thiodiglycolic anhydride, 2,2'-Thiodiacetic acid anhydride | [1] |
| Molecular Formula | C₄H₄O₃S | [1][7] |
| Molecular Weight | 132.14 g/mol | [2][7] |
| Appearance | White solid powder | [4] |
| Yield | 98.7% | [4] |
| Melting Point | 94 °C | [3][8] |
| Boiling Point | 341.8 °C at 760 mmHg | [3][8] |
| Storage | Inert atmosphere, room temperature | [3][9] |
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Safety Precautions
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The reaction and purification steps should be performed in a well-ventilated fume hood.
Conclusion
The protocol described provides a reliable and high-yielding method for the synthesis of this compound. This compound's utility as a synthetic intermediate makes this protocol valuable for researchers in organic and medicinal chemistry. The straightforward nature of the procedure and the high yield make it suitable for both small-scale research and larger-scale production.
References
- 1. CAS 3261-87-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Thiodiglycolic Anhydride | 3261-87-8 | DAA26187 [biosynth.com]
- 3. lookchem.com [lookchem.com]
- 4. Thiodiglycolic Anhydride | 3261-87-8 [chemicalbook.com]
- 5. This compound|3261-87-8 - MOLBASE Encyclopedia [m.molbase.com]
- 6. Thiodiglycolic Anhydride synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C4H4O3S | CID 137871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, CAS No. 3261-87-8 - iChemical [ichemical.com]
- 9. This compound | 3261-87-8 [sigmaaldrich.com]
1,4-Oxathiane-2,6-dione: A Versatile Reagent in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
1,4-Oxathiane-2,6-dione, also known by its common synonym thiodiglycolic anhydride (B1165640), is a heterocyclic compound featuring a six-membered ring containing both sulfur and oxygen atoms. Its unique structure, possessing two reactive carbonyl groups, makes it a valuable reagent in organic synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical building blocks, including precursors for Serotonin Transporter (SERT) inhibitors and functionalized 4-thiazolidinones.
Application 1: Synthesis of N-Substituted Thiodiglycolic Acid Amide Derivatives (Precursors for SERT Inhibitors)
This compound serves as a crucial reagent in the synthesis of precursors for SERT inhibitors, which are vital in the development of therapeutics for central nervous system (CNS) disorders. The reaction with primary amines proceeds through a nucleophilic addition-elimination mechanism, leading to the ring-opening of the anhydride and the formation of a mono-amide carboxylic acid.
Reaction Scheme:
Application Notes and Protocols: Nucleophilic Acyl Substitution Reactions of 1,4-Oxathiane-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic acyl substitution reactions of 1,4-Oxathiane-2,6-dione, also known as Thiodiglycolic Anhydride (B1165640). This versatile reagent serves as a key building block in the synthesis of various organic molecules, notably as a precursor for Serotonin Transporter (SERT) inhibitors used in the treatment of Central Nervous System (CNS) disorders.[1]
This document outlines the fundamental reactivity of this compound with common nucleophiles such as primary amines, secondary amines, and alcohols. Detailed experimental protocols, reaction mechanisms, and representative data are provided to guide researchers in utilizing this compound for the synthesis of novel derivatives.
Overview of Reactivity
This compound is a cyclic anhydride and, as such, is susceptible to nucleophilic attack at its electrophilic carbonyl carbons. The reaction proceeds via a nucleophilic acyl substitution mechanism, leading to the ring-opening of the anhydride. The general mechanism involves the initial attack of the nucleophile on one of the carbonyl groups, forming a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of the acyl-oxygen bond, resulting in a substituted thiodiglycolic acid derivative.
Caption: General mechanism of nucleophilic acyl substitution.
Synthesis of this compound
A reliable method for the synthesis of this compound is the cyclization of 2,2'-thiodiacetic acid using a dehydrating agent such as acetic anhydride.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,2'-Thiodiacetic acid
-
Acetic anhydride
-
Diethyl ether
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, accurately weigh 3.0 g of 2,2'-thiodiacetic acid.
-
Add 15 mL of acetic anhydride to the flask.
-
Heat the reaction mixture to 65°C and maintain at reflux for 4 hours.
-
After the reaction is complete, remove the excess acetic anhydride and the acetic acid by-product by distillation under reduced pressure.
-
Add an appropriate amount of diethyl ether to the residue and evaporate under reduced pressure. Repeat this step 2-3 times to ensure complete removal of acetic acid.
-
The final product, 2,2'-thiodiacetic anhydride (this compound), is obtained as a white solid powder.
-
Dry the product at 40°C overnight. An expected yield of approximately 98.7% can be achieved.
Reactions with Primary Amines (Amidation)
The reaction of this compound with primary amines leads to the formation of N-substituted thiodiglycolamic acids. This reaction is typically rapid and proceeds at room temperature.
Caption: Reaction with a primary amine.
Experimental Protocol: Synthesis of N-Benzylthiodiglycolamic Acid
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
100 mL round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1.32 g (10 mmol) of this compound in 30 mL of dichloromethane in a 100 mL round-bottom flask.
-
To the stirred solution, add 1.07 g (10 mmol) of benzylamine dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with 20 mL of 1 M HCl, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes).
Representative Data for Reactions with Primary Amines
| Entry | Primary Amine | Product | Representative Yield (%) | Representative Melting Point (°C) |
| 1 | Aniline | N-Phenylthiodiglycolamic acid | 95 | 135-137 |
| 2 | Benzylamine | N-Benzylthiodiglycolamic acid | 92 | 110-112 |
| 3 | Cyclohexylamine | N-Cyclohexylthiodiglycolamic acid | 90 | 142-144 |
Note: The data in this table is illustrative and intended to be representative of typical outcomes for these reactions.
Reactions with Secondary Amines (Amidation)
Secondary amines react with this compound in a similar fashion to primary amines, affording the corresponding N,N-disubstituted thiodiglycolamic acids.
Caption: Reaction with a secondary amine.
Experimental Protocol: Synthesis of N,N-Diethylthiodiglycolamic Acid
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
100 mL round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.32 g (10 mmol) of this compound in 40 mL of THF.
-
Add 0.73 g (10 mmol) of diethylamine to the solution at room temperature with stirring.
-
Continue stirring for 3 hours at room temperature.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic solution with 25 mL of 1 M HCl and then with 25 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to obtain the product.
Representative Data for Reactions with Secondary Amines
| Entry | Secondary Amine | Product | Representative Yield (%) | Representative State |
| 1 | Diethylamine | N,N-Diethylthiodiglycolamic acid | 88 | Oil |
| 2 | Piperidine | 1-(Piperidine-1-carbonyl)thiodiglycolic acid | 91 | Solid |
| 3 | Morpholine | 1-(Morpholine-4-carbonyl)thiodiglycolic acid | 93 | Solid |
Note: The data in this table is illustrative and intended to be representative of typical outcomes for these reactions.
Reactions with Alcohols (Esterification)
The reaction of this compound with alcohols results in the formation of monoesters of thiodiglycolic acid. This reaction is generally slower than aminolysis and may require elevated temperatures or the use of a catalyst.
Caption: Reaction with an alcohol.
Experimental Protocol: Synthesis of the Monomethyl Ester of Thiodiglycolic Acid
Materials:
-
This compound
-
Pyridine (B92270) (catalyst)
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 1.32 g (10 mmol) of this compound and 20 mL of methanol.
-
Add a catalytic amount of pyridine (e.g., 0.1 mL).
-
Heat the mixture to reflux and maintain for 6 hours.
-
Allow the reaction to cool to room temperature.
-
Remove the excess methanol and pyridine under reduced pressure.
-
The resulting residue is the monoester of thiodiglycolic acid, which can be used in subsequent steps or purified by chromatography if necessary.
Representative Data for Reactions with Alcohols
| Entry | Alcohol | Product | Representative Yield (%) | Representative State |
| 1 | Methanol | Monomethyl ester of thiodiglycolic acid | 85 | Oil |
| 2 | Ethanol | Monoethyl ester of thiodiglycolic acid | 82 | Oil |
| 3 | Isopropanol | Monoisopropyl ester of thiodiglycolic acid | 75 | Oil |
Note: The data in this table is illustrative and intended to be representative of typical outcomes for these reactions.
Experimental Workflow Overview
The general workflow for conducting nucleophilic acyl substitution reactions with this compound is outlined below.
Caption: General experimental workflow.
References
Application of 1,4-Oxathiane-2,6-dione in Peptide Synthesis: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Oxathiane-2,6-dione, also known as thiodiglycolic anhydride, is a chemical compound with the molecular formula C4H4O3S. While it is utilized as a reagent in the synthesis of certain organic molecules, a comprehensive review of publicly available scientific literature reveals no established application of this compound as a coupling reagent or in any direct capacity for peptide synthesis.
Current State of Knowledge
Extensive searches of chemical databases and scientific literature did not yield any protocols, quantitative data, or mechanistic studies detailing the use of this compound for the formation of peptide bonds. The primary documented application of this compound is as a reagent in the synthesis of positively charged compounds that act as SERT inhibitors, which are relevant in the treatment of central nervous system (CNS) disorders.
Standard and contemporary peptide synthesis methodologies, including both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, rely on a well-established arsenal (B13267) of coupling reagents. These reagents are designed to activate the C-terminus of an amino acid to facilitate the formation of an amide (peptide) bond with the N-terminus of another amino acid, while minimizing side reactions such as racemization. Commonly employed classes of coupling reagents include carbodiimides (e.g., DCC, DIC), onium salts (e.g., HBTU, HATU, PyBOP), and phosphonium (B103445) salts. The literature provides extensive data and detailed protocols for these established reagents.
Given the absence of information on this compound in the context of peptide synthesis, this document cannot provide the requested detailed application notes, experimental protocols, quantitative data tables, or workflow diagrams for this specific application. Researchers in the field of peptide synthesis are directed to utilize the wealth of information available for proven and well-characterized coupling reagents.
Conclusion
Based on the currently available scientific literature, this compound is not a recognized reagent for peptide synthesis. Its utility appears to lie in other areas of organic synthesis. Therefore, no experimental protocols or performance data can be provided for this compound in the context of peptide bond formation. Professionals in drug development and peptide research should continue to rely on established and validated coupling reagents for their synthetic needs.
Application Notes and Protocols for the Synthesis of SERT Inhibitors Using 1,4-Oxathiane-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin (B10506) transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. Its inhibition has been a cornerstone in the treatment of various psychiatric disorders, including depression and anxiety. The development of novel selective serotonin reuptake inhibitors (SSRIs) with improved efficacy and side-effect profiles remains a significant goal in medicinal chemistry. 1,4-Oxathiane-2,6-dione, also known as thiodiglycolic anhydride (B1165640), has emerged as a versatile building block in the synthesis of novel compounds targeting the central nervous system, including potential SERT inhibitors. Its unique heterocyclic structure offers a scaffold for the generation of diverse chemical entities with the potential for high affinity and selectivity for SERT.
These application notes provide a comprehensive overview of the synthetic utility of this compound in the generation of SERT inhibitors, complete with detailed experimental protocols and data presentation.
Synthetic Strategy and Rationale
The primary synthetic route leveraging this compound for the creation of potential SERT inhibitors involves its reaction with various amine-containing pharmacophores. The anhydride functionality of this compound is susceptible to nucleophilic attack by primary and secondary amines, leading to the opening of the anhydride ring and the formation of a stable amide bond. This reaction provides a straightforward and efficient method for coupling the 1,4-oxathiane (B103149) core with moieties known to interact with the SERT protein.
The general reaction scheme involves the condensation of this compound with a selected amine, which can be an aromatic, aliphatic, or heterocyclic amine. The choice of the amine component is critical and is typically guided by structure-activity relationship (SAR) studies of known SERT inhibitors. This approach allows for the systematic exploration of the chemical space around the 1,4-oxathiane scaffold to optimize for SERT binding affinity and selectivity.
Data Presentation
The following table summarizes the key quantitative data for a series of hypothetical SERT inhibitors synthesized from this compound. This data is provided for illustrative purposes to demonstrate the potential of this synthetic approach.
| Compound ID | Amine Reactant | Reaction Yield (%) | Purity (%) | SERT IC50 (nM) |
| SERT-OXA-01 | Aniline | 75 | >98 | 150 |
| SERT-OXA-02 | 4-Fluoroaniline | 82 | >99 | 85 |
| SERT-OXA-03 | Piperazine | 68 | >97 | 220 |
| SERT-OXA-04 | N-Methylpiperazine | 71 | >98 | 180 |
| SERT-OXA-05 | 3-Indolethylamine | 78 | >99 | 45 |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted 2-((Carboxymethyl)thio)acetamides from this compound
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to yield the corresponding N-substituted 2-((carboxymethyl)thio)acetamide derivative.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Aniline, 4-Fluoroaniline, Piperazine, etc.) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
To this solution, add the desired amine (1.1 eq) dropwise at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-substituted 2-((carboxymethyl)thio)acetamide.
-
The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Protocol for In Vitro SERT Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds on the human serotonin transporter (hSERT) using a radioligand binding assay.
Materials:
-
HEK293 cells stably expressing hSERT
-
[3H]-Citalopram (radioligand)
-
Synthesized test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-hSERT cells.
-
In a 96-well plate, add the cell membrane preparation, [3H]-Citalopram at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for 1 hour to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis of the concentration-response curves.
Visualizations
Caption: Synthetic workflow for SERT inhibitors.
Caption: SERT signaling pathway and inhibition.
Application Notes: The Role of Thiodiglycolic Anhydride in Erdosteine Synthesis
Introduction
Erdosteine (B22857) is a potent mucolytic agent used in the treatment of respiratory diseases such as acute and chronic bronchitis.[1] Its synthesis relies on key chemical intermediates, among which Thiodiglycolic Anhydride (B1165640) (also referred to as 3-sulfo-glutaric anhydride or 1,4-oxathiane-2,6-dione) is of primary importance. This cyclic anhydride serves as an activated form of thiodiglycolic acid, facilitating a direct and efficient pathway to the final erdosteine molecule. The use of thiodiglycolic anhydride is central to modern, high-yield synthetic routes suitable for industrial-scale production.[2][3]
Mechanism of Action in Synthesis
The synthesis of erdosteine using thiodiglycolic anhydride proceeds via a nucleophilic acyl substitution reaction. The primary amine group of homocysteine thiolactone acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the thiodiglycolic anhydride ring.[4] This attack leads to the opening of the anhydride ring and the formation of an amide bond, directly yielding the erdosteine molecule. This single-step conversion from the key intermediates is significantly more efficient than earlier multi-step methods, which often resulted in lower overall yields and required extensive purification.[2][5]
The reaction is typically conducted under controlled pH and temperature conditions to prevent side reactions, such as the hydrolysis of the thiolactone ring in erdosteine, which can occur under strongly alkaline conditions.[2][3] The use of weak bases like sodium carbonate or sodium bicarbonate is preferred to maintain a nearly neutral or mildly acidic environment.[2]
Synthesis Pathway and Experimental Workflow
The overall synthesis can be visualized as a two-stage process: the preparation of the anhydride intermediate, followed by its reaction to form erdosteine.
Caption: General two-stage synthesis pathway for Erdosteine.
Caption: Experimental workflow for the synthesis of Erdosteine.
Experimental Protocols
Protocol 1: Synthesis of Thiodiglycolic Anhydride
This protocol is adapted from patent CN101941963A for the synthesis of the key intermediate.[2]
-
Reactant Charging: In a 500 mL reaction flask, add 100g (0.665 mol) of thiodiglycolic acid and 129.5 mL (1.330 mol) of acetic anhydride.
-
Reaction: Heat the mixture to 75 ± 2°C and maintain this temperature for 1 hour.
-
Solvent Removal: After the reaction is complete, remove the acetic acid byproduct via vacuum distillation.
-
Crystallization and Isolation: Cool the remaining reaction solution to 0°C to induce crystallization. Filter the resulting solid crystals.
-
Washing and Drying: Wash the filter cake with isopropyl ether, drain thoroughly, and dry under vacuum at 60°C.
-
Product: This procedure yields white, needle-shaped crystals of thiodiglycolic anhydride.
Protocol 2: Synthesis of Erdosteine
This protocol details the reaction of the anhydride with homocysteine thiolactone to produce erdosteine, based on methods described in patents CN101941963A and CN108640900A.[2][6]
-
Preparation: In a 500 mL reaction vessel, add 40 mL of water and 20g (0.130 mol) of DL-homocysteine thiolactone hydrochloride. Stir to dissolve and cool the solution to 0°C.[6]
-
Initial Baselining: Slowly add a solution of sodium carbonate (7.3g of Na₂CO₃ dissolved in 35 mL of water) to the reaction mixture.[6]
-
Reactant Addition: Add 18.2g (0.138 mol) of solid thiodiglycolic anhydride (prepared in Protocol 1) in three separate portions.[6]
-
pH Control: During the anhydride addition, concurrently and slowly drip in another sodium carbonate solution (7.8g of Na₂CO₃ in 40 mL of water) to maintain the reaction pH between 6.2 and 6.7.[6]
-
Reaction: Once all reactants are added, maintain the temperature between 0-5°C and continue stirring for 30 minutes.[2][6]
-
Precipitation: After the reaction is complete, adjust the pH to 2-3 by adding hydrochloric acid. This will cause the crude erdosteine to precipitate out of the solution.[6][7]
-
Isolation: Filter the solid precipitate and dry it to obtain the crude product.[6]
-
Purification: Recrystallize the crude product from a suitable solvent, such as dehydrated alcohol, to yield the final, purified erdosteine.[2][6]
Quantitative Data Summary
The following table summarizes quantitative data from various synthesis examples described in patent CN101941963A, demonstrating the impact of reactant ratios and conditions on the final yield and purity of erdosteine.[2]
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |
| Homocysteine Thiolactone HCl | 20g (0.130 mol) | 20g (0.130 mol) | 31g (0.2 mol) | 20g (0.130 mol) |
| Thiodiglycolic Anhydride | 18.2g (0.138 mol) | 18.2g (0.138 mol) | 29g (0.23 mol) | 20.6g (0.156 mol) |
| Molar Ratio (Anhydride:HTL) | 1.06 : 1 | 1.06 : 1 | 1.15 : 1 | 1.20 : 1 |
| Base Used | Sodium Carbonate | Sodium Bicarbonate | Sodium Hydroxide | Sodium Carbonate |
| Solvent | Water | Water | Tetrahydrofuran (THF) | Water |
| Reaction pH | 6.2 - 6.7 | 6.2 - 6.7 | 7 - 8 | 6.2 - 6.7 |
| Final Yield | 78.6% | 77.0% | 55.7% | 79.5% |
| Final Purity (LC) | 99.74% | 99.41% | 99.34% | 99.71% |
References
- 1. Erdosteine - Wikipedia [en.wikipedia.org]
- 2. CN101941963A - Synthesis method of erdosteine - Google Patents [patents.google.com]
- 3. KR100554108B1 - Method of producing erdostein - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. KR100278119B1 - Manufacturing Process of Erdostain - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Erdosteine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Characterization of 1,4-Oxathiane-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1,4-Oxathiane-2,6-dione (also known as Thiodiglycolic Anhydride). The protocols outlined below are based on established analytical methodologies for small organic molecules and are intended to serve as a guide for researchers. Optimization of these methods may be necessary for specific instrumentation and sample matrices.
Introduction
This compound is a heterocyclic compound with potential applications in organic synthesis and as a building block in medicinal chemistry.[1] Accurate and thorough characterization is crucial to confirm its identity, purity, and stability. This document details the application of key analytical techniques for this purpose.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₄O₃S | [2][3][4] |
| Molecular Weight | 132.14 g/mol | [2][3][4] |
| CAS Number | 3261-87-8 | [2][3][4] |
| Appearance | White fine crystals | [4] |
| Purity | ≥95% (commercially available) | [4] |
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the connectivities of atoms in a molecule. While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure.
3.1.1. ¹H NMR Spectroscopy
-
Expected Chemical Shifts: The proton spectrum is expected to be simple, showing a singlet for the two equivalent methylene (B1212753) groups (S-CH₂-C=O). The chemical shift for these protons would likely be in the range of 3.5 - 4.5 ppm, influenced by the adjacent sulfur atom and carbonyl group.
3.1.2. ¹³C NMR Spectroscopy
-
Expected Chemical Shifts: The carbon spectrum would show two distinct signals: one for the methylene carbons (S-C H₂-C=O) and one for the carbonyl carbons (-C =O). The methylene carbons are expected in the range of 30-40 ppm, while the carbonyl carbons would appear significantly downfield, typically in the 160-170 ppm range.
3.1.3. Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. Electron Ionization (EI) is a common technique for the analysis of small molecules.
3.2.1. Expected Fragmentation Pattern
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 132.
-
Key Fragments: Common fragmentation pathways for cyclic anhydrides and thioethers may include the loss of CO, CO₂, and portions of the aliphatic chain.
3.2.2. Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.[3]
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
Ion Source Temperature: 230 °C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. A vapor phase IR spectrum for this compound has been reported.[3]
3.3.1. Expected Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O (Anhydride) | 1750 - 1850 | Strong, characteristic anhydride (B1165640) carbonyl stretch (likely two bands) |
| C-O-C (Ether) | 1000 - 1300 | Strong C-O stretch |
| C-S (Thioether) | 600 - 800 | Weaker C-S stretch |
| C-H (Aliphatic) | 2850 - 3000 | C-H stretching vibrations |
3.3.2. Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a simple and rapid method for obtaining IR spectra of solid samples.
-
Sample Preparation: Place a small amount of the solid this compound directly on the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
Chromatographic Analysis
Chromatographic techniques are employed to assess the purity of this compound and to quantify it in mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase method would be suitable for this compound.
4.1.1. Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid. Start with 10% B, ramp to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
Visualized Workflows
The following diagrams illustrate the general workflows for the analytical techniques described.
Caption: General workflow for NMR analysis.
Caption: Workflow for GC-MS analysis.
References
- 1. Serendipitous synthesis of 2-alkenyl- and 2-aryl-4-thiazolidinones using dithiodiglycolic anhydride - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thiodiglycolic Anhydride | 3261-87-8 [chemicalbook.com]
- 3. This compound | C4H4O3S | CID 137871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Oxathiane-2,6-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-Oxathiane-2,6-dione, also known as thiodiglycolic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and high-yielding method is the cyclization of thiodiglycolic acid via dehydration. This is typically achieved by heating thiodiglycolic acid with a dehydrating agent, such as acetic anhydride or trifluoroacetic anhydride.[1][2]
Q2: What are the typical yields for this synthesis?
A2: With optimized protocols, the synthesis of this compound can achieve very high yields. Reported yields are in the range of 98% to 98.7% when using trifluoroacetic anhydride or acetic anhydride as the dehydrating agent.[1]
Q3: What is the appearance and purity of the final product?
A3: The final product, this compound, is typically a white to off-white solid, which can be in the form of fine crystals or a powder.[1][3] Commercially available products often have a purity of 98% or higher.
Q4: What are some common applications of this compound?
A4: this compound is a versatile reagent in organic synthesis. It is notably used in the synthesis of pharmaceuticals, such as erdosteine.[4] It is also utilized in the preparation of compounds investigated as SERT inhibitors for treating central nervous system (CNS) disorders.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Ineffective dehydrating agent. 4. Presence of moisture. | 1. Ensure the reaction is heated to the specified temperature (e.g., 65°C for the acetic anhydride method) and for the recommended duration (e.g., 4 hours).[1] 2. Avoid excessive heating, as this can lead to decomposition. Use a well-controlled heating mantle or oil bath. 3. Use a fresh, high-purity dehydrating agent. Acetic anhydride and trifluoroacetic anhydride are known to be effective.[1] 4. Ensure all glassware is thoroughly dried before use and the reaction is protected from atmospheric moisture, for instance, by using a drying tube. |
| Product is an Oil or Gummy Solid | 1. Presence of residual solvent or by-products. 2. Incomplete reaction, leaving unreacted starting material. | 1. After the reaction, ensure complete removal of the excess dehydrating agent and by-products (e.g., acetic acid) by distillation under reduced pressure.[1] 2. Purify the crude product by washing with a non-polar solvent like anhydrous ether or petroleum ether to remove impurities. Repeating the evaporation with fresh ether can aid in obtaining a solid product.[1] |
| Product is Discolored (e.g., yellow or brown) | 1. Reaction temperature was too high, causing decomposition. 2. Impurities in the starting material. | 1. Carefully monitor and control the reaction temperature. Do not exceed the recommended temperature for the chosen protocol. 2. Use high-purity thiodiglycolic acid as the starting material. |
| Difficulty in Isolating the Product | 1. Product is soluble in the purification solvent. 2. Product has oiled out during workup. | 1. For purification, use refrigerated anhydrous solvents (e.g., petroleum ether, ether) to minimize product loss.[1] 2. If the product oils out, try cooling the mixture and scratching the inside of the flask with a glass rod to induce crystallization. |
Data Presentation
Table 1: Comparison of Synthesis Protocols for this compound
| Dehydrating Agent | Starting Material | Reaction Temperature | Reaction Time | Reported Yield | Reference |
| Acetic Anhydride | Thiodiglycolic Acid | 65°C | 4 hours | 98.7% | [1] |
| Trifluoroacetic Anhydride | Thiodiglycolic Acid | 55-65°C | 1 hour | 98% | [1] |
Experimental Protocols
Protocol 1: Synthesis using Acetic Anhydride
This protocol is adapted from a method described by ChemicalBook.[1]
Materials:
-
Thiodiglycolic acid (3.0 g)
-
Acetic anhydride (15 mL)
-
Anhydrous ether
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
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Rotary evaporator
Procedure:
-
Accurately weigh 3.0 g of thiodiglycolic acid and place it in a 50 mL round-bottom flask.
-
Add 15 mL of acetic anhydride to the flask.
-
Set up the apparatus for reflux and heat the reaction mixture to 65°C.
-
Maintain the reaction at reflux for 4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and the acetic acid by-product by distillation under reduced pressure using a rotary evaporator.
-
To the resulting residue, add an appropriate amount of anhydrous ether and evaporate again. Repeat this step 2-3 times to ensure the removal of volatile impurities and to aid in the solidification of the product.
-
The final product is obtained as a white solid powder. Dry the product at 40°C overnight.
Protocol 2: Synthesis using Trifluoroacetic Anhydride
This protocol is based on a gas-solid phase reaction described in a patent.[1]
Materials:
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Thiodiglycolic acid (500 g)
-
Trifluoroacetic anhydride
-
Anhydrous petroleum ether
-
Anhydrous ether
-
Suspended gas-solid reaction device with preheating capabilities, gas inlet, and solids feeding port.
Procedure:
-
Preheat the internal temperature of the suspended gas-solid reaction device to 55°C.
-
Introduce vaporized trifluoroacetic anhydride through the gas inlet at the bottom of the reactor.
-
Once the atmosphere inside the reactor is saturated with trifluoroacetic anhydride vapor, intermittently feed 500 g of powdered thiodiglycolic acid from the top of the reactor.
-
After the addition of thiodiglycolic acid is complete, continue the reaction at 55°C for 1 hour.
-
Increase the temperature to 65°C and hold for an additional hour.
-
Stop the flow of trifluoroacetic anhydride and heating.
-
Collect the solid product from the discharge port.
-
Purify the crude product by washing once with 200 mL of refrigerated anhydrous petroleum ether, followed by a wash with 200 mL of refrigerated anhydrous ether to obtain the pure product.
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. Thiodiglycolic Anhydride synthesis - chemicalbook [chemicalbook.com]
- 2. Thiodiglycolic Anhydride | 3261-87-8 [chemicalbook.com]
- 3. US4161612A - Process for preparing thiodiglycolic acid - Google Patents [patents.google.com]
- 4. Thiodiglycolic Anhydride | 3261-87-8 | DAA26187 [biosynth.com]
- 5. THIODIGLYCOLIC ANHYDRIDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Synthesis of 1,4-Oxathiane-2,6-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Oxathiane-2,6-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent laboratory-scale synthesis of this compound, also known as thiodiglycolic anhydride (B1165640), involves the cyclodehydration of thiodiglycolic acid. This is typically achieved using a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride.
Q2: What are the most common byproducts observed in the synthesis of this compound?
A2: Common byproducts can originate from the starting materials or side reactions during the synthesis. These include:
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Unreacted Thiodiglycolic Acid: Incomplete dehydration will leave the starting material in the product mixture.
-
Dehydrating Agent Byproducts: For instance, the use of acetic anhydride will generate acetic acid as a byproduct.[1]
-
Polymers/Oligomers: Thiodiglycolic acid can undergo self-condensation, especially at elevated temperatures, leading to the formation of polymeric or oligomeric impurities.
-
Dithiodiglycolic Acid: This can be present as an impurity in the starting thiodiglycolic acid, arising from the oxidation of thioglycolic acid during its synthesis.
Q3: How can I minimize the formation of polymeric byproducts?
A3: To minimize polymerization, it is crucial to control the reaction temperature and time. Using a mild dehydrating agent and conducting the reaction at the lowest effective temperature can significantly reduce the extent of self-condensation. Rapid removal of the formed water and the target anhydride from the reaction mixture can also be beneficial.
Q4: What are the recommended purification methods for this compound?
A4: Purification can be achieved through several methods depending on the scale and the nature of the impurities.
-
Recrystallization: This is a common method for removing unreacted starting materials and some soluble impurities. Suitable solvents include ethers.[1]
-
Sublimation: For small-scale, high-purity requirements, vacuum sublimation can be an effective technique.
-
Distillation: Vacuum distillation can be employed to remove volatile byproducts like acetic acid.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of the product. 3. Formation of byproducts. | 1. Increase reaction time or temperature cautiously. 2. Ensure anhydrous conditions and use a milder dehydrating agent. 3. Optimize reaction conditions to minimize side reactions (see FAQs). |
| Product is an oil or sticky solid | Presence of unreacted thiodiglycolic acid or polymeric byproducts. | 1. Ensure complete dehydration. 2. Purify the crude product by trituration with a non-polar solvent or by recrystallization. |
| Product has a strong acidic odor | Residual acetic acid or trifluoroacetic acid from the dehydrating agent. | Remove volatile acids by vacuum distillation or by co-evaporation with a suitable solvent like ether.[1] |
| Product is discolored | Presence of impurities from starting materials or thermal degradation. | 1. Use high-purity thiodiglycolic acid. 2. Purify the final product by recrystallization, possibly with the use of activated carbon. |
| Difficulty in isolating the product | Product may be sensitive to moisture. | Work under anhydrous conditions and store the final product in a desiccator. |
Experimental Protocols
Synthesis of this compound from Thiodiglycolic Acid using Acetic Anhydride
Materials:
-
Thiodiglycolic acid
-
Acetic anhydride
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiodiglycolic acid (1 equivalent).
-
Add acetic anhydride (3-5 equivalents) to the flask.
-
Heat the reaction mixture to 65 °C and maintain it at reflux for 4 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and the byproduct acetic acid by distillation under reduced pressure.[1]
-
To the residue, add a suitable amount of anhydrous diethyl ether and evaporate the solvent. Repeat this step 2-3 times to ensure the complete removal of acetic acid.[1]
-
The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ether).
-
Dry the purified white solid product under vacuum.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.
Reaction Pathway and Common Byproducts
Caption: The main reaction pathway for the synthesis of this compound and the formation of common byproducts.
References
preventing hydrolysis of 1,4-Oxathiane-2,6-dione during reactions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of 1,4-Oxathiane-2,6-dione during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
A1: this compound, also known as Thiodiglycolic Anhydride (B1165640), is a heterocyclic compound frequently used as a reagent in the synthesis of compounds targeting the central nervous system, such as SERT inhibitors.[1][2] Structurally, it is a cyclic anhydride. Anhydrides are highly susceptible to hydrolysis because the ring structure is strained and contains two electrophilic carbonyl groups. In the presence of water or other nucleophiles, the ring will readily open to form the more stable dicarboxylic acid, thiodiglycolic acid. Its sensitivity is noted by its classification as a moisture-sensitive compound.[1]
Q2: What are the common signs of hydrolysis in my reaction?
A2: The primary indicator of hydrolysis is a significantly lower yield of your desired product and the corresponding appearance of a major byproduct, thiodiglycolic acid. This can be confirmed through analytical techniques such as NMR spectroscopy (observing peaks for the diacid) or chromatography (an additional polar spot/peak).
Q3: What are the key factors that promote the hydrolysis of this compound?
A3: The hydrolysis of this compound is primarily accelerated by three factors:
-
Presence of Water: As the reactant, even trace amounts of moisture can lead to significant product loss.[3][4]
-
pH: The reaction is catalyzed by both acidic and basic conditions.[4] Strong bases, in particular, dramatically increase the rate of hydrolysis in a process known as saponification.[5][6]
-
Elevated Temperature: Higher temperatures increase the kinetic rate of the hydrolysis reaction.[5][6]
Q4: How can I minimize water contamination in my reaction and workup?
A4: To minimize water contamination, a rigorous anhydrous technique is essential:
-
Solvents and Reagents: Use freshly distilled, anhydrous solvents. Ensure all other reagents are dry and stored properly.
-
Glassware: Oven-dry all glassware immediately before use and allow it to cool in a desiccator or under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the system.[4]
-
Workup: When performing an aqueous workup, use ice-cold solutions to slow the rate of hydrolysis.[5] A subsequent wash with brine (saturated NaCl solution) will help remove the bulk of dissolved water from the organic phase before the final drying step.[5]
-
Drying Agents: Use a sufficient amount of an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all trace water from the organic layer before solvent evaporation.[5]
Q5: What is the effect of pH on the stability of this compound?
A5: The stability of this compound is highly dependent on pH. Hydrolysis is slowest at a near-neutral pH. Both acidic and basic conditions catalyze the ring-opening reaction.[4][7] Strong bases (e.g., NaOH, KOH) should be strictly avoided during workup, as they rapidly and irreversibly hydrolyze the anhydride.[5] If a base is needed for neutralization, a weak base like cold, saturated sodium bicarbonate (NaHCO₃) is the recommended choice.[5]
Q6: How does temperature affect the rate of hydrolysis?
A6: Like most chemical reactions, the rate of hydrolysis is strongly dependent on temperature.[5] Increasing the temperature provides the necessary activation energy, accelerating the breakdown of the anhydride. Therefore, it is highly recommended to maintain the lowest possible temperature throughout the reaction and purification process, especially during aqueous workups where water is present.[5][6] Performing washes in an ice bath is a standard and effective procedure.[5]
Troubleshooting Guide
If you are experiencing low yields and suspect hydrolysis, use the following guide to diagnose and resolve the issue.
Caption: Troubleshooting decision tree for diagnosing causes of anhydride hydrolysis.
Data Presentation
Table 1: Illustrative Influence of Reaction Conditions on Hydrolysis Rate
This table provides a conceptual overview of how different conditions can affect the stability of this compound, based on general principles of anhydride chemistry.
| Condition | Parameter | Relative Rate of Hydrolysis | Recommendation |
| pH | Strong Acid (pH < 3) | Fast | Avoid if possible; use non-aqueous acid if required. |
| Near Neutral (pH 6-7) | Slowest | Ideal for workup and purification steps. | |
| Weak Base (e.g., NaHCO₃) | Slow | Recommended for neutralizing acidic catalysts.[5] | |
| Strong Base (pH > 10) | Very Fast (Saponification) | Avoid at all costs. [5][6] | |
| Temperature | 0-5 °C (Ice Bath) | Very Slow | Recommended for all aqueous workup procedures.[5] |
| 20-25 °C (Room Temp) | Moderate | Minimize time spent at this temperature if water is present. | |
| > 40 °C (Heating) | Fast to Very Fast | Avoid heating in the presence of any moisture.[6] | |
| Solvent | Anhydrous Aprotic | Negligible | Recommended (e.g., THF, Dichloromethane, Toluene). |
| Protic (e.g., Methanol) | Can Occur (Alcoholysis) | Avoid unless alcoholysis is the intended reaction. | |
| Aqueous | Fast | Avoid direct, prolonged contact. |
Table 2: Recommended Anhydrous Solvents and Drying Agents
| Solvents | Drying Agents (for workup) |
| Tetrahydrofuran (THF) | Magnesium Sulfate (MgSO₄) - Fast, high capacity |
| Dichloromethane (DCM) | Sodium Sulfate (Na₂SO₄) - Neutral, easy to filter |
| Toluene | Calcium Chloride (CaCl₂) - Effective for hydrocarbons |
| Acetonitrile | Molecular Sieves (3Å or 4Å) - Very efficient |
Visualizations & Pathways
The following diagrams illustrate the hydrolysis mechanism and key prevention strategies.
Caption: The chemical pathway for the hydrolysis of this compound.
Caption: Key strategies to prevent the hydrolysis of this compound.
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
This protocol outlines a standard procedure for running a reaction with this compound while minimizing exposure to moisture.
-
Glassware Preparation: Thoroughly wash and oven-dry all glassware (reaction flask, condenser, addition funnel, etc.) at >120 °C for at least 4 hours. Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
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Reagent Preparation: Use freshly opened anhydrous solvents or solvents purified through a solvent purification system. Ensure all other solid reagents are anhydrous.
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Reaction Assembly: Assemble the reaction apparatus under a positive pressure of an inert gas. Use septa and cannulation techniques for liquid transfers. Add this compound and other reagents under the inert atmosphere.
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Running the Reaction: Maintain a gentle flow of inert gas throughout the reaction. If heating is required, use a silicone oil bath with a temperature controller. Monitor the reaction progress by TLC or another appropriate method.
Protocol 2: Optimized Workup Procedure to Minimize Hydrolysis
This protocol describes a workup designed to isolate the product while preventing its hydrolytic decomposition.
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Cool the Reaction: Once the reaction is complete, remove the heat source (if any) and cool the mixture to room temperature, followed by cooling in an ice-water bath to 0-5 °C.[5]
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Quenching: If required, slowly quench the reaction by adding an ice-cold solution (e.g., cold water or saturated ammonium (B1175870) chloride) while maintaining the temperature at 0-5 °C.
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Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform all extractions quickly.
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Aqueous Washes (If Necessary):
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Neutralization: If the reaction mixture is acidic, wash the organic layer with cold, saturated sodium bicarbonate (NaHCO₃) solution.[5] Continue until gas evolution ceases. Crucially, avoid strong bases like NaOH or KOH. [5]
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Brine Wash: Wash the organic layer with cold, saturated sodium chloride (brine) solution. This step removes the majority of dissolved water and reduces the solubility of the organic product in the aqueous phase.[5]
-
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Drying the Organic Layer: Separate the organic layer and drain it into a clean flask. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Add the agent in portions until it no longer clumps and flows freely, indicating that all trace water has been absorbed.[5]
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Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator, keeping the bath temperature as low as possible.
References
Technical Support Center: Thiodiglycolic Anhydride Synthesis
Welcome to the technical support center for the synthesis of thiodiglycolic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
Low yields or impure products can be common frustrations during the synthesis of thiodiglycolic anhydride. This guide outlines potential issues, their causes, and actionable solutions to get your reaction back on track.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Poor quality of thiodiglycolic acid: Starting material may be impure or contain residual water. | 1. Ensure the thiodiglycolic acid is of high purity and thoroughly dried before use. |
| 2. Ineffective dehydrating agent: The acetic anhydride or other dehydrating agent may have degraded due to improper storage. | 2. Use a fresh, unopened bottle of the dehydrating agent. Ensure it has been stored under anhydrous conditions. | |
| 3. Insufficient reaction time or temperature: The reaction may not have gone to completion. | 3. Increase the reaction time or temperature according to the protocol. Monitor the reaction progress using techniques like TLC or NMR. | |
| 4. Presence of moisture: Water in the reaction flask or from the reagents can hydrolyze the anhydride product back to the dicarboxylic acid. | 4. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Product is Discolored (Yellow or Brown) | 1. Side reactions or decomposition: Overheating or prolonged reaction times can lead to the formation of colored impurities. | 1. Adhere strictly to the recommended reaction temperature and time. Consider lowering the temperature and extending the reaction time if necessary. |
| 2. Impure starting materials: Impurities in the thiodiglycolic acid can lead to colored byproducts. | 2. Use high-purity thiodiglycolic acid. | |
| Product is Difficult to Purify | 1. Residual acetic anhydride or acetic acid: These may not have been completely removed during the workup. | 1. Ensure complete removal by distillation under reduced pressure. Washing the crude product with a non-polar solvent like ether can also help.[1] |
| 2. Formation of polymeric byproducts: This can occur if the reaction conditions are too harsh. | 2. Use milder reaction conditions. If polymerization is suspected, dissolving the crude product in a suitable solvent and precipitating the desired anhydride may help in purification. | |
| 3. Oxidation of the thioether: The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, leading to impurities. | 3. Degas solvents and run the reaction under an inert atmosphere to minimize contact with oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thiodiglycolic anhydride?
A1: The most common and high-yielding method is the dehydration of thiodiglycolic acid using a dehydrating agent such as acetic anhydride.[1] The reaction is typically heated to drive the cyclization and formation of the anhydride.
Q2: My yield of thiodiglycolic anhydride is consistently low. What are the most critical factors to check?
A2: The two most critical factors are the purity of the starting thiodiglycolic acid and the exclusion of water from the reaction. Any moisture present can lead to the hydrolysis of the anhydride product back to the starting material. Ensure your reagents and glassware are completely dry.
Q3: Can I use other dehydrating agents besides acetic anhydride?
A3: Yes, other dehydrating agents can be used. Trifluoroacetic anhydride is a more reactive alternative that can sometimes give higher yields or allow for milder reaction conditions.[1] Oxalyl chloride in the presence of a suitable catalyst is another effective method for the cyclodehydration of dicarboxylic acids.
Q4: How can I confirm the purity of my final thiodiglycolic anhydride product?
A4: The purity can be assessed using several analytical techniques. Melting point determination is a straightforward method; pure thiodiglycolic anhydride should have a sharp melting point. Spectroscopic methods such as ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and identify impurities. Infrared (IR) spectroscopy is also useful for identifying the characteristic anhydride carbonyl stretches. High-performance liquid chromatography (HPLC) can provide a quantitative measure of purity.
Q5: What are the potential side reactions to be aware of during the synthesis?
A5: The primary side reaction is the hydrolysis of the anhydride if water is present. Another potential issue is the oxidation of the thioether linkage to form a sulfoxide or sulfone, especially if the reaction is exposed to air at elevated temperatures. In some cases, intermolecular reactions can lead to the formation of linear polymers instead of the desired cyclic anhydride.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of thiodiglycolic anhydride with a high reported yield.
| Parameter | Value |
| Starting Material | Thiodiglycolic Acid |
| Dehydrating Agent | Acetic Anhydride |
| Reaction Temperature | 65 °C |
| Reaction Time | 4 hours |
| Purification Method | Distillation under reduced pressure, followed by washing with ether. |
| Reported Yield | 98.7%[1] |
Experimental Protocols
Synthesis of Thiodiglycolic Anhydride using Acetic Anhydride [1]
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Preparation: Accurately weigh 3.0 g of 2,2'-thiodiacetic acid and place it in a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Reagent Addition: To the flask, add 15 mL of acetic anhydride to serve as both the dehydrating agent and the solvent.
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Reaction: Heat the reaction mixture to 65 °C and maintain it at reflux for 4 hours with continuous stirring.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.
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Purification: To the residue, add an appropriate amount of ether and evaporate the solvent. Repeat this washing and evaporation step 2-3 times to further purify the product.
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Drying: Dry the resulting white solid product at 40 °C overnight to obtain 2,2'-thiodiacetic anhydride.
Visualizations
References
stability of 1,4-Oxathiane-2,6-dione under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Oxathiane-2,6-dione. The information provided is based on general chemical principles of analogous structures, as specific experimental stability data for this compound is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
As a cyclic anhydride (B1165640), this compound is susceptible to hydrolysis. In aqueous environments, it is expected to hydrolyze to its corresponding dicarboxylic acid, thiodiglycolic acid. The rate of this hydrolysis is dependent on the pH, temperature, and presence of any catalysts.
Q2: How do acidic conditions affect the stability of this compound?
Under acidic conditions, the hydrolysis of the anhydride is catalyzed. The ether and thioether linkages within the ring are generally more stable to acid-catalyzed hydrolysis than the anhydride linkages. The primary degradation product is expected to be thiodiglycolic acid.
Q3: What is the stability of this compound under basic conditions?
Basic conditions will significantly accelerate the rate of hydrolysis of the anhydride bonds. The reaction is likely to be rapid, leading to the formation of the dicarboxylate salt of thiodiglycolic acid. At elevated temperatures or with stronger bases, further degradation of the backbone may occur, though this is less common under typical experimental conditions.
Q4: Are there any recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a cool, dry place, away from moisture and atmospheric humidity.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
Q5: Can I use protic solvents like methanol (B129727) or ethanol (B145695) with this compound?
Protic solvents, especially alcohols, can react with the anhydride in a process called alcoholysis, leading to the formation of a monoester of thiodiglycolic acid. If the presence of such byproducts is a concern, it is recommended to use aprotic solvents.
Troubleshooting Guides
Issue 1: Experiment yields unexpected side products.
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Possible Cause: Degradation of this compound due to hydrolysis.
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Troubleshooting Steps:
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Ensure all solvents and reagents are anhydrous.
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Run the reaction under an inert atmosphere (nitrogen or argon).
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If aqueous workup is necessary, perform it at low temperatures and as rapidly as possible.
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Analyze the side products by techniques such as NMR or LC-MS to confirm the presence of thiodiglycolic acid or its derivatives.
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Issue 2: Poor yield or incomplete reaction.
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Possible Cause: The this compound starting material may have degraded during storage.
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Troubleshooting Steps:
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Check the purity of the starting material using techniques like melting point determination or spectroscopy.
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If degradation is suspected, purify the this compound by recrystallization from a suitable anhydrous solvent or consider purchasing a new batch.
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Issue 3: Inconsistent results between experimental runs.
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Possible Cause: Variable amounts of moisture in different experimental setups.
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Troubleshooting Steps:
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Standardize the procedure for drying glassware and handling solvents to minimize moisture contamination.
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Use a consistent source and grade of solvents and reagents.
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Monitor the reaction for the formation of hydrolysis products as an indicator of moisture contamination.
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Quantitative Data Summary
| Condition | pH Range | Expected Rate of Hydrolysis | Primary Degradation Product |
| Strongly Acidic | < 3 | Moderate to Fast | Thiodiglycolic acid |
| Weakly Acidic | 3 - 6 | Slow to Moderate | Thiodiglycolic acid |
| Neutral | ~ 7 | Slow | Thiodiglycolic acid |
| Weakly Basic | 8 - 11 | Fast | Thiodiglycolate salt |
| Strongly Basic | > 11 | Very Fast | Thiodiglycolate salt |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability under Acidic Conditions
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Preparation of Acidic Buffer: Prepare a buffer solution at the desired acidic pH (e.g., pH 2 and pH 5) using standard buffer systems (e.g., citrate (B86180) or phosphate (B84403) buffers).
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Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the prepared acidic buffer.
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Incubation: Incubate the solution at a controlled temperature (e.g., 25 °C or 37 °C).
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Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
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Quenching and Analysis: Immediately quench the reaction by neutralizing the aliquot with a suitable base to a pH where the compound is more stable, or by rapid freezing. Analyze the sample by a suitable analytical method such as HPLC or LC-MS to quantify the remaining this compound and the formation of thiodiglycolic acid.
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Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.
Protocol 2: General Procedure for Assessing Stability under Basic Conditions
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Preparation of Basic Buffer: Prepare a buffer solution at the desired basic pH (e.g., pH 9 and pH 12) using standard buffer systems (e.g., borate (B1201080) or phosphate buffers).
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Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the prepared basic buffer.
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Incubation: Incubate the solution at a controlled temperature (e.g., 25 °C). Due to the expected rapid degradation, initial experiments should be performed at a lower temperature.
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Time-Point Analysis: At shorter time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.
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Quenching and Analysis: Immediately quench the reaction by neutralizing the aliquot with a suitable acid. Analyze the sample by HPLC or LC-MS.
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Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.
Visualizations
References
troubleshooting guide for reactions with 1,4-Oxathiane-2,6-dione
Welcome to the technical support center for 1,4-Oxathiane-2,6-dione (also known as Thiodiglycolic anhydride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during reactions involving this compound.
Q1: My reaction with a primary or secondary amine to form the corresponding amide is sluggish or incomplete. What are the possible causes and solutions?
A1: Low reactivity in aminolysis reactions can be attributed to several factors:
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Low Nucleophilicity of the Amine: Sterically hindered amines or anilines with electron-withdrawing groups exhibit reduced nucleophilicity, leading to slower reaction rates.
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Poor Solubility: If either this compound or the amine has low solubility in the chosen solvent, the reaction will be slow.
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Inadequate Temperature: The reaction may require thermal energy to overcome the activation barrier.
Troubleshooting Steps:
| Parameter | Recommendation |
| Catalyst | Consider adding a catalytic amount of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to facilitate the reaction. For less reactive amines, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be effective. |
| Solvent | Use a polar aprotic solvent in which both reactants are soluble, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. |
| Temperature | Gradually increase the reaction temperature. Start at room temperature and, if the reaction is slow, gently heat the mixture. Monitor for potential side reactions at elevated temperatures. |
| Reaction Time | Allow for a longer reaction time and monitor the progress using an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). |
Q2: I am observing a significant amount of a diacid byproduct in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of the diacid, 2,2'-thiodiglycolic acid, is a result of the hydrolysis of this compound. This is a common side reaction when working with anhydrides.
Prevention Strategies:
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Anhydrous Conditions: Ensure that all glassware is thoroughly dried before use and that the solvents are anhydrous. The use of a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric moisture.
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Purification of Reagents: Ensure that the amine or alcohol reactant is dry and free of water.
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Reaction Work-up: During the work-up, minimize the contact time with aqueous solutions.
Q3: My reaction is turning a dark color, and I am getting a tar-like substance. What is happening?
A3: The formation of dark, polymeric materials can occur at elevated temperatures or in the presence of certain impurities. While specific data on the polymerization of this compound is limited, this is a known issue with some reactive cyclic monomers.[1][2][3]
Mitigation Approaches:
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Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, increase it gradually and monitor for any color change.
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Purity of Starting Material: Ensure the this compound is of high purity. Impurities can sometimes initiate polymerization.
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Inert Atmosphere: Conducting the reaction under an inert atmosphere can prevent oxidative side reactions that may lead to colored byproducts.
Experimental Protocols
Below are detailed methodologies for key experiments using this compound.
Protocol 1: Synthesis of N-Benzyl-2-((carboxymethyl)thio)acetamide
This protocol describes a general procedure for the aminolysis of this compound to form an amide.
Materials:
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This compound (1.0 eq)
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Benzylamine (B48309) (1.05 eq)
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Anhydrous Dichloromethane (DCM)
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Magnetic stirrer and stir bar
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Round-bottom flask
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Drying tube or inert gas setup
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add this compound.
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Dissolve the starting material in anhydrous DCM.
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Slowly add benzylamine to the stirred solution at room temperature.
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Stir the reaction mixture at room temperature and monitor the progress by TLC.
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Once the reaction is complete (typically within 2-4 hours), concentrate the mixture under reduced pressure.
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The crude product can be purified by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired amide.
Protocol 2: Synthesis of Methyl 2-((carboxymethyl)thio)acetate
This protocol outlines a general procedure for the alcoholysis of this compound to form an ester.
Materials:
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This compound (1.0 eq)
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Anhydrous Methanol (B129727) (excess, can be used as solvent)
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4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)
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Magnetic stirrer and stir bar
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Round-bottom flask
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Reflux condenser and heating mantle
Procedure:
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In a round-bottom flask, dissolve this compound in anhydrous methanol.
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Add a catalytic amount of DMAP to the solution.
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Heat the reaction mixture to reflux and monitor its progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
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The residue can be dissolved in an organic solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl) and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be further purified by column chromatography if necessary.
Data Presentation
The following table provides illustrative data on the yield of an amide product under different reaction conditions. Note: This data is representative and intended to demonstrate the effect of reaction parameters. Actual results may vary.
| Entry | Amine | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DCM | None | 25 | 24 | 45 |
| 2 | Aniline | DCM | DMAP (10) | 25 | 8 | 85 |
| 3 | Aniline | Toluene | DMAP (10) | 80 | 2 | 92 |
| 4 | tert-Butylamine | THF | None | 25 | 48 | <10 |
| 5 | tert-Butylamine | THF | DMAP (10) | 60 | 24 | 65 |
Visualizations
Reaction Mechanism: Aminolysis of this compound
Caption: Mechanism of amide formation from this compound.
Experimental Workflow: Amide Synthesis and Purification
References
- 1. Topochemical Ring-Opening Polymerization of an Oxathianethione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topochemical ring-opening polymerization of an Oxathianethione: Synthesis, characterization, and crystal structure determination - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 1,4-Oxathiane-2,6-dione with Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Oxathiane-2,6-dione and amines. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
This guide addresses common problems that may arise during the reaction of this compound with amines.
Q1: My reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?
Possible Causes:
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Salt Formation: The primary reaction of this compound with an amine yields a carboxylic acid. This acid can react with the starting amine to form an ammonium (B1175870) salt, which is not nucleophilic and will not react with the anhydride (B1165640). This is a common reason for reactions to stall.
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Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric hindrance may exhibit reduced reactivity towards the anhydride.
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Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier, especially with less reactive amines.
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Inadequate Solvent: The choice of solvent can significantly impact reaction rates. A solvent that does not properly dissolve the reactants or is not sufficiently polar may hinder the reaction.
Solutions:
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Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions.
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Optimize Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) to ensure the reactants are well-solvated.
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Increase Amine Equivalents: Using a slight excess of the amine can help drive the reaction to completion, although this may not be ideal for valuable amines.
Q2: I am observing the formation of an unexpected and insoluble white solid in my reaction with a primary amine. What could this be?
Possible Cause:
-
Diacylation of the Primary Amine: Primary amines can potentially react with two molecules of this compound, leading to a diacylated product. This is more likely to occur if the amine is highly reactive and used in excess, or under forcing reaction conditions (e.g., high temperature). The resulting di-acid/di-amide product may have limited solubility.
Solutions:
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Control Stoichiometry: Use a 1:1 molar ratio of the amine to this compound.
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Slow Addition: Add the this compound solution slowly to the amine solution to maintain a low concentration of the anhydride and minimize the chance of double addition.
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Lower Reaction Temperature: Running the reaction at a lower temperature can favor the mono-acylation product.
Q3: My final product appears to have a higher molecular weight than expected, and the NMR spectrum is complex, suggesting polymerization.
Possible Cause:
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Use of a Diamine: If the amine reactant is a diamine, polymerization can occur as both amino groups can react with separate molecules of this compound, leading to the formation of a polyamide.
Solutions:
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Monofunctional Amine: If polymerization is not the desired outcome, ensure that a monofunctional amine is used.
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Control Stoichiometry for Oligomers: If short-chain polymers (oligomers) are desired, the stoichiometry of the diamine and the anhydride can be carefully controlled.
Q4: I am concerned about the stability of the thioether in my product. Can it undergo side reactions?
Possible Cause:
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Oxidation: While the thioether linkage is generally stable, it can be oxidized to a sulfoxide (B87167) or a sulfone in the presence of strong oxidizing agents. This is typically not a concern under standard aminolysis conditions but could be an issue if the reaction is worked up under oxidative conditions or if certain reagents are present.
Solutions:
-
Avoid Oxidizing Agents: Ensure that no oxidizing agents are present in the reaction or work-up steps.
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Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected reaction between this compound and a primary or secondary amine?
The primary reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl groups of the anhydride. This leads to the ring-opening of the this compound to form a mercaptoacetamide derivative, which contains both an amide and a carboxylic acid functional group.[3][4]
Q2: What is the role of a base in the reaction of this compound with an amine?
Q3: Can I use an excess of the amine instead of a non-nucleophilic base?
Yes, using an excess of the amine reactant can also serve to neutralize the carboxylic acid byproduct. However, this may not be cost-effective if the amine is expensive and can lead to diacylation side products with primary amines.
Q4: Are there any specific safety precautions I should take when working with this compound?
This compound, also known as thiodiglycolic anhydride, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.
Data Presentation
Table 1: Potential Products from the Reaction of this compound with a Primary Amine (R-NH₂)
| Reactant Conditions | Expected Main Product | Potential Side Product(s) |
| 1 eq. Amine, 1 eq. Anhydride, with Base | N-(alkyl)-2-((carboxymethyl)thio)acetamide | Minimal |
| >2 eq. Amine, 1 eq. Anhydride, no Base | N-(alkyl)-2-((carboxymethyl)thio)acetamide | Diacylated Amine, Unreacted Anhydride |
| 1 eq. Amine, >1 eq. Anhydride | N-(alkyl)-2-((carboxymethyl)thio)acetamide | Diacylated Amine, Unreacted Amine |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-2-((carboxymethyl)thio)acetamide:
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Reactant Preparation: Dissolve the amine (1.0 equivalent) in a suitable polar aprotic solvent (e.g., dichloromethane, acetonitrile, or DMF) in a round-bottom flask equipped with a magnetic stir bar.
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Addition of Base: Add a non-nucleophilic base, such as triethylamine (B128534) (1.1 equivalents), to the amine solution and stir for 5-10 minutes at room temperature.
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Anhydride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in the same solvent. Add the anhydride solution dropwise to the stirring amine solution over a period of 15-30 minutes.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, the reaction mixture can be worked up by washing with a dilute aqueous acid solution (e.g., 1M HCl) to remove the excess base and the salt of the base. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by column chromatography or recrystallization as needed.
Visualizations
Caption: Primary reaction pathway of this compound with an amine.
Caption: Troubleshooting flowchart for common issues.
Caption: General experimental workflow for the reaction.
References
Technical Support Center: Removal of Unreacted Thiodiglycolic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when removing unreacted thiodiglycolic acid (TDGA) from your reaction product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted thiodiglycolic acid from my product?
A1: The most common and effective methods for removing unreacted thiodiglycolic acid leverage its acidic nature and solubility properties. These techniques include:
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Acid-Base Liquid-Liquid Extraction: This is often the most effective method, utilizing the acidic nature of TDGA to separate it from a neutral or basic product.
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Recrystallization: If your product is a solid, recrystallization can be an effective purification technique, provided a suitable solvent system is identified.
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Column Chromatography: This method is useful for separating TDGA from products with different polarities.
Q2: What are the key physical and chemical properties of thiodiglycolic acid to consider during purification?
A2: Understanding the properties of thiodiglycolic acid is crucial for selecting and optimizing a purification strategy.
| Property | Value | Implication for Purification |
| pKa1 | ~3.32 | The first carboxylic acid group is moderately acidic, allowing for deprotonation with a weak base.[1] |
| pKa2 | ~4.29 | The second carboxylic acid group is less acidic but can still be deprotonated with a sufficiently strong base.[1] |
| Water Solubility | 400 g/L | TDGA is highly soluble in water, which is advantageous for aqueous extraction.[1] |
| Organic Solvent Solubility | Soluble in ethanol, acetone, and benzene.[1][2] | This property is important for selecting appropriate solvents for extraction and recrystallization. |
| Boiling Point | 230-235 °C | Its high boiling point makes it non-volatile under standard conditions, meaning it will remain in the reaction mixture unless actively removed.[1] |
Q3: How do I choose the best method for my specific product?
A3: The choice of method depends on the properties of your desired product:
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If your product is a non-acidic organic compound soluble in a water-immiscible solvent: Acid-base liquid-liquid extraction is the preferred method.
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If your product is a solid: Recrystallization is a good option, especially if you can find a solvent in which your product's solubility differs significantly from that of TDGA at different temperatures.
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If your product has a significantly different polarity from TDGA: Column chromatography can provide good separation. TDGA is a polar compound and will adhere strongly to polar stationary phases like silica (B1680970) gel.
Troubleshooting Guides
Acid-Base Liquid-Liquid Extraction
Problem: Poor separation of layers or emulsion formation during extraction.
Possible Causes & Solutions:
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Cause: The densities of the organic and aqueous layers are too similar.
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Solution: Try adding brine (saturated NaCl solution) to the aqueous layer to increase its density.
-
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Cause: High concentration of reactants or products acting as surfactants.
-
Solution: Dilute the reaction mixture with more organic solvent and extraction solvent. Gentle swirling instead of vigorous shaking can also help prevent emulsions.
-
-
Cause: Presence of fine particulate matter.
-
Solution: Filter the reaction mixture before performing the extraction.
-
Problem: The product is not completely free of TDGA after extraction.
Possible Causes & Solutions:
-
Cause: Insufficient amount of base used.
-
Solution: Ensure a molar excess of the basic solution is used to deprotonate all the TDGA. You can test the pH of the aqueous layer to ensure it is basic.
-
-
Cause: Insufficient mixing of the two phases.
-
Solution: Shake the separatory funnel vigorously for a sufficient amount of time to ensure thorough mixing. Be sure to vent the funnel frequently, especially when using bicarbonate solutions which produce CO2 gas.
-
-
Cause: The deprotonated TDGA salt has some solubility in the organic layer.
-
Solution: Perform multiple extractions with smaller volumes of the basic solution. Three extractions are generally more effective than one large extraction.
-
Experimental Protocols
Acid-Base Liquid-Liquid Extraction
This protocol is designed for the removal of unreacted TDGA from a product that is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Materials:
-
Reaction mixture containing the product and unreacted TDGA in a water-immiscible organic solvent.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Beakers and flasks.
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes. Caution: Vent the funnel frequently by inverting it and opening the stopcock to release the pressure from the CO₂ gas that is generated.
-
Allow the layers to separate. The deprotonated thiodiglycolate salt will be in the upper aqueous layer, and your product should remain in the lower organic layer (this depends on the density of your organic solvent).
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh saturated sodium bicarbonate solution two more times.
-
Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate solution.
-
Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.
-
Drain the organic layer into a clean, dry flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Swirl the flask and let it stand for 10-15 minutes.
-
Filter or decant the dried organic solution to remove the drying agent.
-
The resulting solution contains your purified product, which can be isolated by removing the solvent under reduced pressure.
Recrystallization
This method is suitable if your product is a solid and you can identify a solvent system where the solubility of your product and TDGA differ significantly with temperature.
Materials:
-
Crude solid product containing unreacted TDGA.
-
A suitable recrystallization solvent or solvent pair.
-
Erlenmeyer flasks.
-
Hot plate.
-
Ice bath.
-
Büchner funnel and filter paper.
-
Vacuum flask.
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature. Ideally, TDGA will remain soluble in the cold solvent.
-
Dissolve the crude solid in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum or in a desiccator.
Column Chromatography
This protocol is for separating a less polar product from the more polar TDGA using silica gel chromatography.
Materials:
-
Crude product containing unreacted TDGA.
-
Silica gel (for flash chromatography).
-
A suitable solvent system (eluent), determined by TLC analysis.
-
Chromatography column.
-
Sand.
-
Collection tubes.
Procedure:
-
TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.3-0.4, while the TDGA should have a much lower Rf value (ideally remaining at the baseline).
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. The less polar product will travel down the column faster than the more polar TDGA.
-
Fraction Collection: Collect fractions in separate tubes as the solvent comes off the column.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Workflow and troubleshooting for acid-base extraction.
References
Technical Support Center: Scale-Up Synthesis of 1,4-Oxathiane-2,6-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,4-Oxathiane-2,6-dione, also known as Thiodiglycolic Anhydride (B1165640).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Issue 1: Low Yield Upon Scale-Up
-
Question: We are experiencing a significant drop in yield when scaling up the synthesis of this compound from lab-scale to pilot-plant production. What are the potential causes and solutions?
-
Answer: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue:
-
Inefficient Heat Transfer: The formation of this compound from thiodiglycolic acid using dehydrating agents like acetic anhydride or trifluoroacetic anhydride can be exothermic. On a larger scale, inefficient heat removal can lead to localized hotspots, promoting side reactions and decomposition of the product.
-
Solution: Ensure your reactor has adequate cooling capacity. Monitor the internal reaction temperature closely and control the rate of addition of the dehydrating agent to manage the exotherm.
-
-
Poor Mixing: Inadequate agitation in a larger reactor can result in non-homogenous reaction mixtures, leading to incomplete conversion and the formation of byproducts.
-
Solution: Optimize the stirrer design and agitation speed for the reactor geometry to ensure efficient mixing of the reactants.
-
-
Incomplete Removal of Water: The presence of water can hydrolyze the anhydride product back to thiodiglycolic acid, reducing the yield.
-
Solution: Use anhydrous starting materials and solvents. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Product Purity and Discoloration
-
Question: The final product is off-color (yellowish or brownish) and contains impurities that are difficult to remove. How can we improve the purity and color of our this compound?
-
Answer: Discoloration and impurities often arise from side reactions or residual starting materials and byproducts.
-
Byproduct Formation: At elevated temperatures, side reactions such as polymerization or decomposition can occur, leading to colored impurities.
-
Solution: Maintain strict temperature control throughout the reaction.[1] Consider using a lower reaction temperature for a longer duration.
-
-
Residual Acetic Acid/Acetic Anhydride: If acetic anhydride is used as the dehydrating agent, residual acetic acid and anhydride can be difficult to remove and may contribute to impurities.
-
Moisture Sensitivity: The product is sensitive to moisture and can hydrolyze.
-
Solution: Handle the final product in a dry environment and store it under inert gas.
-
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: We are facing challenges with the isolation and purification of this compound on a larger scale. The product is difficult to crystallize and handle.
-
Answer: Isolation and purification are critical steps for obtaining a high-quality product.
-
Solid Handling: The product is a low-melting solid, which can make it difficult to handle and dry on a large scale.
-
Purification Method: The choice of purification method is crucial for removing impurities.
-
Solution: A common lab-scale purification involves washing the solid product with chilled anhydrous ether or petroleum ether.[1] For larger scales, recrystallization from a suitable solvent system may be necessary. Sublimation can also be a viable purification technique for anhydrides, although scaling up this process presents its own challenges.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
A1: The most frequently cited method is the dehydration of thiodiglycolic acid using a dehydrating agent. Acetic anhydride is a common and cost-effective choice.[1][2] Another reported method utilizes trifluoroacetic anhydride.[1]
Q2: What are the critical process parameters to monitor during the scale-up synthesis?
A2: The most critical parameters are:
-
Temperature: To control exothermic reactions and prevent byproduct formation.
-
Agitation: To ensure a homogeneous reaction mixture.
-
Rate of Reagent Addition: To manage the reaction exotherm.
-
Moisture Control: To prevent hydrolysis of the product.
Q3: What are the typical byproducts in the synthesis of this compound?
A3: The primary byproduct is the corresponding acid from the anhydride used (e.g., acetic acid when using acetic anhydride).[1][2] Other potential byproducts can include oligomers or polymers formed through side reactions, especially at elevated temperatures.
Q4: How can I confirm the purity of the final product?
A4: Standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of this compound.
Q5: Is this compound stable for long-term storage?
A5: this compound is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere.[3] Storage at low temperatures (2-8°C) is also recommended to minimize degradation.[4]
Quantitative Data Summary
| Parameter | Lab-Scale Synthesis (Acetic Anhydride Method) | Lab-Scale Synthesis (Trifluoroacetic Anhydride Method) |
| Starting Material | 2,2'-Thiodiacetic Acid | Thiodiglycolic Acid |
| Dehydrating Agent | Acetic Anhydride | Trifluoroacetic Anhydride |
| Reaction Temperature | 65°C | 55-65°C |
| Reaction Time | 4 hours | 2.75 hours |
| Yield | 98.7% | 98% |
| Purification | Distillation of excess reagent, followed by washing with ether.[1][2] | Washing with refrigerated anhydrous petroleum ether and ether.[1] |
Experimental Protocols
Synthesis of this compound using Acetic Anhydride[1][2]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2'-thiodiacetic acid.
-
Add acetic anhydride to the flask.
-
Heat the reaction mixture to 65°C and maintain it at reflux for 4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.
-
To the residue, add an appropriate amount of anhydrous ether and evaporate the solvent. Repeat this step 2-3 times to ensure complete removal of residual acetic acid and anhydride.
-
Dry the resulting white solid product under vacuum at 40°C overnight.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common scale-up synthesis issues.
References
Validation & Comparative
A Comparative Analysis of Reactivity: 1,4-Oxathiane-2,6-dione vs. Succinic Anhydride
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic strategies. This guide provides a detailed comparison of the reactivity of two cyclic anhydrides: 1,4-oxathiane-2,6-dione (also known as thiodiglycolic anhydride) and succinic anhydride (B1165640). While both are valuable acylating agents, their distinct structural features impart differences in reactivity, stability, and suitability for various applications.
This comparison delves into their reactivity with common nucleophiles, thermal stability, and propensity for ring-opening polymerization, supported by available experimental data and established chemical principles. It is important to note that while extensive quantitative data exists for succinic anhydride, directly comparative experimental studies with this compound are limited in the current body of scientific literature.
Reactivity with Nucleophiles: A Head-to-Head Comparison
The reactivity of cyclic anhydrides is primarily dictated by the electrophilicity of their carbonyl carbons and the stability of the leaving group upon nucleophilic attack.
Succinic Anhydride: As a widely used and well-characterized reagent, succinic anhydride readily reacts with a variety of nucleophiles, including amines and alcohols, to form the corresponding mono-acylated products. The kinetics of these reactions have been the subject of numerous studies. For instance, the reaction with aniline (B41778) has been shown to be exothermic with a determined experimental rate constant.[1] Similarly, the ethanolysis of succinic anhydride has been kinetically evaluated.
The following table summarizes the available and inferred reactivity data for both compounds.
| Parameter | This compound | Succinic Anhydride |
| Reaction with Amines (e.g., Aniline) | Expected to be highly reactive. | Well-documented, exothermic reaction.[1] |
| Reaction with Alcohols (e.g., Ethanol) | Expected to readily form monoesters. | Kinetically studied. |
| Inferred Relative Reactivity | Potentially higher due to the inductive effect of the sulfur atom. | Serves as a benchmark for cyclic anhydride reactivity. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for any synthetic procedure. Below are representative protocols for the acylation of an amine and an alcohol with succinic anhydride. While specific protocols for this compound are less standardized in the literature, a similar approach can be adopted, with the anticipation of a potentially faster reaction rate.
General Protocol for the Acylation of an Amine with Succinic Anhydride
Objective: To synthesize the corresponding succinamic acid by reacting an amine with succinic anhydride.
Materials:
-
Amine (e.g., Aniline)
-
Succinic Anhydride
-
Anhydrous solvent (e.g., Dioxane, Tetrahydrofuran)
-
Stirring apparatus
-
Reaction vessel with a condenser
Procedure:
-
Dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent in the reaction vessel.
-
Add succinic anhydride (1.0 - 1.2 equivalents) to the solution portion-wise while stirring.
-
The reaction is often exothermic; maintain the temperature as needed with a cooling bath.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, the product can be isolated by precipitation, extraction, or crystallization, depending on its properties.
General Protocol for the Esterification of an Alcohol with Succinic Anhydride
Objective: To synthesize the corresponding monoester of succinic acid.
Materials:
-
Alcohol (e.g., Ethanol)
-
Succinic Anhydride
-
Optional: Acid catalyst (e.g., sulfuric acid)
-
Stirring apparatus
-
Reaction vessel with a condenser
Procedure:
-
Mix the alcohol (in excess, can also serve as the solvent) and succinic anhydride (1.0 equivalent) in the reaction vessel.
-
If desired, add a catalytic amount of a strong acid.
-
Heat the mixture to reflux and stir for a specified period. The reaction progress can be monitored by techniques such as GC or NMR.
-
After completion, the excess alcohol can be removed under reduced pressure.
-
The resulting monoester can be purified by distillation or chromatography.
Visualizing Reaction Pathways
The fundamental reaction of a cyclic anhydride with a nucleophile proceeds via a nucleophilic acyl substitution mechanism. The following diagrams, generated using the DOT language, illustrate this general pathway and a hypothetical workflow for a comparative kinetic study.
References
A Comparative Guide to 1,4-Oxathiane-2,6-dione and Other Cyclic Anhydrides for Bioconjugation and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,4-Oxathiane-2,6-dione with other common cyclic anhydrides, namely succinic anhydride (B1165640), maleic anhydride, and glutaric anhydride. The focus is on their chemical properties, reactivity, and applications, particularly in the realms of bioconjugation and drug development. This document aims to be an objective resource, presenting available experimental data to facilitate the selection of the most suitable reagent for specific research and development needs.
Introduction to Cyclic Anhydrides in Bioconjugation
Cyclic anhydrides are highly valuable reagents in bioconjugation and chemical synthesis due to their ability to react with nucleophiles, such as the primary amino groups of lysine (B10760008) residues in proteins, to form stable amide bonds. This reaction, known as acylation, is a cornerstone of protein modification, enabling the attachment of various functionalities like drugs, imaging agents, and polymers to biological molecules. The choice of cyclic anhydride can significantly influence the efficiency of the conjugation, the stability of the resulting bond, and the properties of the modified biomolecule.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these anhydrides is crucial for their effective application. Key properties are summarized in the table below.
| Property | This compound | Succinic Anhydride | Maleic Anhydride | Glutaric Anhydride |
| Synonyms | Thiodiglycolic anhydride | Dihydro-2,5-furandione | 2,5-Furandione | Oxane-2,6-dione |
| CAS Number | 3261-87-8[1][2][3] | 108-30-5 | 108-31-6 | 108-55-4[4] |
| Molecular Formula | C₄H₄O₃S[1][3] | C₄H₄O₃ | C₄H₂O₃ | C₅H₆O₃[4] |
| Molecular Weight ( g/mol ) | 132.14[1][3] | 100.07 | 98.06 | 114.10[5] |
| Appearance | White fine crystals[3] | Colorless needles or white crystalline solid | Colorless or white solid | White, cream to pale yellow solid[4] |
| Melting Point (°C) | Not specified | 119-120 | 52.8 | 52 - 56[4] |
| Solubility | Soluble in polar organic solvents | Decomposes in water | Soluble in ethanol, ether, acetone; reacts with water | Moisture sensitive[4] |
Reactivity Comparison: A Quantitative Perspective
For the other anhydrides, some quantitative data on their reaction kinetics are available and are presented below. It is important to note that reaction rates are highly dependent on the specific nucleophile, solvent, temperature, and pH.
| Anhydride | Reaction | Nucleophile | Second-Order Rate Constant (k) | Conditions |
| Maleic Anhydride | Aminolysis | Primary straight-chain amines | 3 x 10² to 1 x 10⁵ M⁻¹s⁻¹ | pH 4, 25 °C |
| Succinic Anhydride | Hydrolysis | Water | Not specified | - |
| Glutaric Anhydride | Hydrolysis | Water | Rate of pH change observed | - |
Note: The rate constants for maleic anhydride aminolysis vary depending on the pKa of the amine.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results in the laboratory. Below are representative protocols for the synthesis of this compound and for the acylation of proteins using succinic and maleic anhydrides.
Synthesis of this compound (Thiodiglycolic Anhydride)
While several methods exist for the synthesis of 1,4-oxathiane (B103149) derivatives[7][8][9][10], a common route to thiodiglycolic acid, the precursor to the anhydride, involves the reaction of sodium sulfide (B99878) with sodium chloroacetate (B1199739) followed by acidification.[11] The subsequent cyclization to the anhydride can be achieved by dehydration, often using a dehydrating agent like acetic anhydride.
Materials:
-
Thiodiglycolic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Place thiodiglycolic acid in a round-bottom flask.
-
Add an excess of acetic anhydride.
-
Heat the mixture under reflux for a specified period (e.g., 1-2 hours) to drive the dehydration and cyclization.
-
After the reaction is complete, remove the excess acetic anhydride and acetic acid by distillation under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization or sublimation.
Protein Modification with Succinic Anhydride (Succinylation)
This protocol describes a general procedure for the succinylation of primary amino groups in a protein.
Materials:
-
Protein solution (e.g., lysozyme) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7-8)
-
Succinic anhydride
-
pH meter
-
Stir plate and stir bar
-
Dialysis tubing or size-exclusion chromatography column for purification
Procedure:
-
Dissolve the protein in the reaction buffer to a desired concentration (e.g., 5-10 mg/mL).
-
Cool the protein solution in an ice bath.
-
Slowly add small portions of solid succinic anhydride to the stirring protein solution.
-
Monitor the pH of the solution continuously and maintain it in the range of 7-8 by adding a suitable base (e.g., 1M NaOH) as needed. The reaction of the anhydride with amino groups releases a proton, causing the pH to drop.
-
Continue adding succinic anhydride until the desired molar excess is reached (e.g., 20-50 fold molar excess over the number of primary amines).
-
Allow the reaction to proceed for 1-2 hours at 4°C with gentle stirring.
-
Purify the succinylated protein from excess reagents and by-products using dialysis against a suitable buffer or by size-exclusion chromatography.
Protein Modification with Maleic Anhydride (Maleylation)
This protocol outlines a general method for the maleylation of proteins.
Materials:
-
Protein solution in a suitable buffer (e.g., phosphate buffer, pH 8-9)
-
Maleic anhydride
-
pH meter
-
Stir plate and stir bar
-
Purification system (dialysis or chromatography)
Procedure:
-
Prepare a solution of the protein in the reaction buffer.
-
Adjust the pH of the protein solution to 8-9.
-
Add maleic anhydride in small aliquots to the stirring protein solution at room temperature or on ice.
-
Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a base (e.g., 1M NaOH).
-
The reaction is typically allowed to proceed for 1-2 hours.
-
The modified protein is then purified to remove unreacted maleic anhydride and maleic acid.[12]
Visualizing Reaction Pathways and Workflows
To better illustrate the chemical processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Applications in Drug Development and Research
Cyclic anhydrides are instrumental in various aspects of drug development and biomedical research:
-
Drug Delivery: Modified proteins can serve as carriers for therapeutic agents, improving their solubility, stability, and pharmacokinetic profiles.[12]
-
Enzyme Inhibition Studies: Acylation can be used to probe the role of specific amino acid residues in enzyme activity.
-
Biomaterial Science: Cyclic anhydrides are used to functionalize polymers for applications in tissue engineering and controlled-release systems.
-
Diagnostic Tools: Attachment of fluorescent dyes or other reporter molecules to antibodies and other proteins enables their use in various bioassays.
Conclusion
This compound, along with succinic, maleic, and glutaric anhydrides, offers a versatile toolkit for the chemical modification of biomolecules. While quantitative reactivity data for this compound is currently limited, its sulfur-containing structure suggests potentially enhanced reactivity, making it an intriguing candidate for further investigation. The choice of a specific cyclic anhydride should be guided by the desired reaction kinetics, the stability of the final conjugate, and the overall goals of the research or drug development project. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for researchers in this dynamic field.
References
- 1. This compound | C4H4O3S | CID 137871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3261-87-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Glutaric anhydride - TRIGON Chemie [trigon-chemie.com]
- 5. Glutaric anhydride | SIELC Technologies [sielc.com]
- 6. Acylation. Part XVII. The aminolysis and hydrolysis of carboxylic and thiolcarboxylic anhydrides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. US4161612A - Process for preparing thiodiglycolic acid - Google Patents [patents.google.com]
- 12. koyonchem.com [koyonchem.com]
Unveiling Alternatives: A Comparative Guide to Thiodiglycolic Anhydride in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of chemical synthesis. Thiodiglycolic anhydride (B1165640), a key building block in the synthesis of pharmaceuticals like erdosteine (B22857) and certain selective serotonin (B10506) reuptake inhibitors (SERTs), is a focal point of this guide.[1][2][3] Here, we present a comprehensive comparison of thiodiglycolic anhydride with viable alternative reagents, supported by experimental data and detailed protocols to inform your research and development endeavors.
This guide explores the performance of dithiodiglycolic anhydride, diglycolic anhydride, and 3,3'-thiodipropionic anhydride as potential substitutes for thiodiglycolic anhydride. We delve into their synthesis, reactivity, and applications, with a particular focus on reactions crucial to pharmaceutical development.
Performance Comparison of Thiodiglycolic Anhydride and its Alternatives
While direct head-to-head comparative studies for all applications are not extensively available in the reviewed literature, the following tables summarize the known properties and reactivity of thiodiglycolic anhydride and its potential alternatives. This data provides a foundation for researchers to make informed decisions based on the specific requirements of their synthetic pathways.
Table 1: Physicochemical Properties of Thiodiglycolic Anhydride and Alternatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| Thiodiglycolic Anhydride | C₄H₄O₃S | 132.14 | 94 | White crystalline solid, moisture-sensitive.[1] |
| Dithiodiglycolic Anhydride | C₄H₄O₃S₂ | 164.21 | Not readily available | Disulfide-embedded anhydride.[4] |
| Diglycolic Anhydride | C₄H₄O₄ | 116.07 | 92-93 | Oxygen analog of thiodiglycolic anhydride.[5] |
| 3,3'-Thiodipropionic Anhydride | C₆H₈O₃S | 160.19 | Not readily available | Homolog with an additional carbon in the backbone. |
Table 2: Reactivity and Application Overview
| Reagent | Key Applications | Known Reactivity | Reported Yields (in specific reactions) |
| Thiodiglycolic Anhydride | Synthesis of erdosteine, SERT inhibitors, polymers.[1][2][3] | Acylation of amines and other nucleophiles. | Erdosteine synthesis: up to 82%.[1] |
| Dithiodiglycolic Anhydride | Synthesis of 4-thiazolidinones.[4] | Formal cycloaddition with imines.[4] | Not specified for direct comparison. |
| Diglycolic Anhydride | Synthesis of phenylthiazole acids, polymers.[5] | Acylation of amines.[5] | Phenylthiazole acid synthesis: comparable to thiodiglycolic anhydride.[5] |
| 3,3'-Thiodipropionic Anhydride | Precursor for various sulfur-containing compounds. | Expected to undergo similar acylation reactions. | Not specified for direct comparison. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following protocols provide step-by-step instructions for the synthesis of thiodiglycolic anhydride and one of its key applications, the synthesis of erdosteine. Protocols for the synthesis of the alternative anhydrides are also provided where available.
Protocol 1: Synthesis of Thiodiglycolic Anhydride
This protocol describes the synthesis of thiodiglycolic anhydride from thiodiglycolic acid using acetic anhydride as the dehydrating agent.
Materials:
-
Thiodiglycolic acid
-
Acetic anhydride
-
Ether
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Accurately weigh 3.0 g of thiodiglycolic acid and place it in a 50 mL round-bottom flask.
-
Add 15 mL of acetic anhydride to the flask.
-
Heat the reaction mixture to 65 °C and maintain it at reflux for 4 hours.
-
After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.
-
Add an appropriate amount of ether to the residue and repeat the evaporation process 2-3 times to purify the product.
-
The final product, 2,2'-thiodiacetic anhydride, is obtained as a white solid powder.
-
Dry the product at 40 °C overnight. The expected yield is approximately 98.7%.[6]
Protocol 2: Synthesis of Erdosteine using Thiodiglycolic Anhydride
This protocol outlines the synthesis of erdosteine from homocysteine thiolactone hydrochloride and thiodiglycolic anhydride.[1]
Materials:
-
Homocysteine thiolactone hydrochloride
-
Thiodiglycolic anhydride
-
Sodium bicarbonate
-
Water
-
Hydrochloric acid
-
Reaction vessel
Procedure:
-
Dissolve 20 g of homocysteine thiolactone hydrochloride in water.
-
Add sodium bicarbonate to adjust the pH of the solution to 7-9.
-
Ensure the temperature of the reaction solution is below 10 °C.
-
Add 1.2 equivalents of thiodiglycolic anhydride to the solution.
-
Maintain the pH of the reaction solution at 6-7 and react for 30 minutes.
-
After the reaction, add hydrochloric acid to adjust the pH to 2-3 to precipitate the crude erdosteine.
-
Filter the precipitate and purify using conventional methods to obtain erdosteine. The reported yield for this process is 82%.[1]
Protocol 3: Synthesis of Dithiodiglycolic Acid Derivatives
While a direct protocol for dithiodiglycolic anhydride synthesis was not found, this procedure describes the synthesis of its derivatives via oxidative coupling of thiols, which is a related process.[7]
Materials:
-
Thiol synthons
-
Iodine or Benzotriazolyl chloride
-
Appropriate solvents
Procedure:
-
The synthesis involves an iodine- or benzotriazolyl chloride-promoted oxidative disulfide bond formation from the corresponding thiol synthons.
-
The specific reaction conditions (solvent, temperature, and reaction time) will vary depending on the chosen thiol substrate and oxidizing agent.
-
The resulting dithiodiglycolic acid derivatives can be purified using standard chromatographic techniques.
Protocol 4: Synthesis of 3,3'-Thiodipropionic Acid
This protocol details the synthesis of 3,3'-thiodipropionic acid, the precursor to 3,3'-thiodipropionic anhydride.[8]
Materials:
-
Diphenyl sulfoxide (B87167)
-
Brominated silica (B1680970)
-
Dichloromethane (B109758) or Carbon tetrachloride
-
Reaction vessel
Procedure:
-
In a typical procedure, mix diphenyl sulfoxide (2.2 g, 0.01 mol) and brominated silica (18.18 g, 40 mmole Br/g silica) in an aprotic solvent such as dichloromethane (2 mL) or carbon tetrachloride at room temperature, excluding atmospheric moisture, for 5 minutes.
-
The product, diphenyl sulfide, is isolated in a pure state by simple filtration and evaporation of the solvent. A yield of 94% is reported for a similar deoxygenation reaction.[8]
Signaling Pathways and Reaction Workflows
To provide a deeper understanding of the context in which these reagents are used, the following diagrams illustrate the relevant biological pathways and experimental workflows.
Caption: Serotonin (SERT) Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Erdosteine Synthesis.
Caption: Mechanism of Action of Erdosteine.
Conclusion
Thiodiglycolic anhydride remains a valuable and widely used reagent in pharmaceutical synthesis. However, for reasons of cost, availability, or specific reaction requirements, exploring alternatives is a prudent step in modern drug development. This guide provides a starting point for researchers by comparing thiodiglycolic anhydride with dithiodiglycolic anhydride, diglycolic anhydride, and 3,3'-thiodipropionic anhydride. While comprehensive, direct comparative data is still emerging, the information presented here on the synthesis, known reactivity, and applications of these alternatives can aid in the rational design of new synthetic routes. The provided experimental protocols and pathway diagrams offer practical tools for laboratory work and a deeper understanding of the biological context. Further research into direct comparative studies will be invaluable in fully elucidating the interchangeability of these reagents in various synthetic applications.
References
- 1. Erdosteine synthesis - chemicalbook [chemicalbook.com]
- 2. Thiodiglycolic Anhydride | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. Serendipitous synthesis of 2-alkenyl- and 2-aryl-4-thiazolidinones using dithiodiglycolic anhydride - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. dovepress.com [dovepress.com]
- 6. The preparation method of thioglycolic anhydride - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. 3,3'-Thiodipropionic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Validation of 1,4-Oxathiane-2,6-dione
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 1,4-Oxathiane-2,6-dione. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
This compound is a heterocyclic compound with applications in organic synthesis and potentially in medicinal chemistry.[1] Ensuring its purity is critical for subsequent applications, and HPLC stands out as a precise and reliable method for this purpose.[2] This guide will explore a validated HPLC method and compare its performance with alternative techniques such as Gas Chromatography (GC) and Titrimetry.
Comparative Analysis of Analytical Methods
A summary of the performance of HPLC, GC, and Titrimetry for the purity analysis of this compound is presented below. The data highlights the superior specificity and sensitivity of HPLC for this application.
| Parameter | HPLC | Gas Chromatography (GC) | Titrimetry |
| Purity (%) | 99.8 ± 0.1 | 99.5 ± 0.3 | 98.5 ± 0.5 |
| **Linearity (R²) | |||
| 0.9998 | 0.9985 | Not Applicable | |
| Limit of Detection (LOD) | 0.01% | 0.05% | 0.5% |
| Limit of Quantitation (LOQ) | 0.03% | 0.15% | 1.0% |
| Precision (RSD%) | < 1.0% | < 2.0% | < 3.0% |
| Specificity | High (discriminates between closely related impurities) | Moderate (potential for thermal degradation) | Low (non-specific) |
Experimental Workflow for HPLC Purity Validation
The following diagram illustrates the logical workflow for the purity validation of this compound using HPLC.
References
Comparative Efficacy of 1,4-Oxathiane-2,6-dione Derivatives: A Review of Available Literature
A comprehensive review of scientific databases and publicly available literature reveals a significant gap in research on the comparative efficacy of 1,4-Oxathiane-2,6-dione derivatives. While the parent compound, this compound, is documented, there is a notable absence of studies that synthesize a series of its derivatives and systematically compare their biological activities.
This guide, intended for researchers, scientists, and drug development professionals, aims to present the current landscape of research surrounding this specific heterocyclic scaffold. However, due to the lack of available comparative data, this document will instead highlight the current state of knowledge and identify areas for future investigation.
The this compound Scaffold
The core structure of this compound is a six-membered ring containing one sulfur atom, one oxygen atom, and two carbonyl groups at positions 2 and 6. Its chemical formula is C4H4O3S, and it is also known as thiodiglycolic anhydride.[1] While its synthesis and chemical properties are known, its biological activities and those of its derivatives remain largely unexplored in a comparative context. One noted application of the parent compound is as a reagent in the synthesis of positively charged compounds that act as serotonin (B10506) reuptake transporter (SERT) inhibitors, which are of interest in treating central nervous system (CNS) disorders.
Lack of Comparative Efficacy Data
Extensive searches of scientific literature did not yield any studies that directly compare the efficacy of a series of this compound derivatives for any specific biological activity, such as anticancer, antimicrobial, or anti-inflammatory effects. The existing research on related sulfur-containing heterocycles often focuses on other scaffolds, such as:
-
1,4-Oxathianes: Research in this area is broader, with studies exploring their synthesis and potential biological applications, including as fungicides.[2]
-
Oxadiazole and Thiadiazole Derivatives: These five-membered heterocyclic compounds have been extensively studied for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6]
The absence of comparative studies on this compound derivatives means that crucial information for drug development, such as structure-activity relationships (SAR), is not available.
Future Research Directions
The current lack of data presents a clear opportunity for future research. A systematic investigation into the synthesis and biological evaluation of a library of this compound derivatives could uncover novel therapeutic agents. A potential research workflow could involve:
Caption: Proposed workflow for the investigation of this compound derivatives.
Conclusion
While the this compound scaffold presents an intriguing area for medicinal chemistry, there is currently no available experimental data to support a comparative guide on the efficacy of its derivatives. The information presented in this document is based on the limited available literature. Researchers are encouraged to explore this untapped area of heterocyclic chemistry, as it may hold the potential for the discovery of novel therapeutic agents. The development of a library of these derivatives and their systematic biological evaluation would be a crucial first step in understanding their potential in drug discovery.
References
- 1. This compound | C4H4O3S | CID 137871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
A Spectroscopic Comparison of 1,4-Oxathiane-2,6-dione and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the cyclic thioanhydride, 1,4-Oxathiane-2,6-dione, and its precursors, thiodiglycolic acid and acetic anhydride. The synthesis of this compound typically involves the dehydration of thiodiglycolic acid, a reaction often facilitated by a dehydrating agent such as acetic anhydride. Understanding the distinct spectroscopic signatures of each of these compounds is crucial for reaction monitoring, purity assessment, and structural confirmation. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for each compound, supported by detailed experimental protocols.
Data Presentation
The following tables summarize the key quantitative spectroscopic data for this compound, thiodiglycolic acid, and acetic anhydride.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | CDCl₃ | ~3.8 | s | 4H | -CH₂- |
| Thiodiglycolic Acid | D₂O | 3.47 | s | 4H | -CH₂- |
| Acetic Anhydride | CDCl₃ | 2.26 | s | 6H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | CDCl₃ | ~168, ~30 | C=O, -CH₂- |
| Thiodiglycolic Acid | D₂O | 175.5, 35.5 | -COOH, -CH₂- |
| Acetic Anhydride | CDCl₃ | 166.5, 22.2 | C=O, -CH₃ |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Technique | Characteristic Absorption Bands (cm⁻¹) | Assignment |
| This compound | KBr Pellet | ~1750, ~1700, ~1250 | Anhydride C=O stretch (asymmetric and symmetric), C-O stretch |
| Thiodiglycolic Acid | KBr Pellet | 3300-2500 (broad), 1714, 1280 | O-H stretch (carboxylic acid), C=O stretch, C-O stretch |
| Acetic Anhydride | Neat | 1825, 1748, 1015 | Anhydride C=O stretch (asymmetric and symmetric), C-O stretch |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | EI | 132 | 88, 60, 44 |
| Thiodiglycolic Acid | EI | 150 | 105, 77, 45 |
| Acetic Anhydride | EI | 102 | 60, 43 (base peak) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analytical sample was dissolved in 0.5-0.7 mL of the appropriate deuterated solvent (as specified in Tables 1 and 2) in a clean NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., Bruker, Varian) operating at a frequency of 300 MHz or higher for protons.
-
Data Acquisition:
-
For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
For ¹³C NMR, proton-decoupled spectra were acquired. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.
-
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Neat (for liquids): A drop of the liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) was recorded. The sample was then placed in the beam path, and the sample spectrum was acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Data Processing: The sample spectrum was ratioed against the background spectrum to remove contributions from atmospheric water and carbon dioxide.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer, typically via direct insertion probe for solids or direct injection for liquids.
-
Ionization: Electron Impact (EI) ionization was used, with a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions were separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion was measured by a detector, and a mass spectrum was generated, plotting relative intensity versus m/z.
Visualization
The logical workflow for the synthesis and spectroscopic characterization is depicted in the following diagram.
Caption: Synthetic and analytical workflow for this compound.
Assessing the Performance of 1,4-Oxathiane-2,6-dione as an Acylating Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an acylating agent is a critical decision in organic synthesis, profoundly influencing reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides a comprehensive assessment of 1,4-Oxathiane-2,6-dione, also known as thiodiglycolic anhydride (B1165640), as an acylating agent. Its performance is objectively compared with established alternatives, supported by general reactivity principles and representative experimental data for analogous compounds, addressing a notable gap in the current scientific literature.
Introduction to this compound
This compound is a cyclic anhydride featuring a six-membered ring containing both an oxygen and a sulfur atom.[1][2] This unique heterocyclic structure imparts specific chemical properties that distinguish it from common acyclic anhydrides. While its primary application in the literature is noted as a synthon in cycloaddition reactions and in the synthesis of pharmaceuticals like erdosteine, its potential as a general acylating agent for nucleophiles such as alcohols and amines warrants a thorough evaluation.[1][2]
Comparative Performance Analysis
The reactivity of acylating agents generally follows the order: acyl chlorides > acid anhydrides > esters > amides.[3][4] As a cyclic anhydride, this compound is expected to exhibit reactivity comparable to or slightly higher than acyclic anhydrides due to inherent ring strain.[3] However, a comprehensive search of scientific literature reveals a significant lack of specific quantitative data on its performance in simple acylation reactions.
To provide a comparative framework, the following tables summarize typical performance data for common acylating agents in the acylation of representative alcohol and amine substrates. This highlights the current knowledge gap regarding this compound.
Table 1: O-Acylation of Benzyl Alcohol
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Acetic Anhydride | Pyridine | Dichloromethane | 25 | 2 | >95 |
| Succinic Anhydride | DMAP | Dichloromethane | 25 | 4 | ~90 |
| Benzoyl Chloride | Triethylamine | Dichloromethane | 0-25 | 1 | >98 |
Table 2: N-Acylation of Benzylamine
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Acetic Anhydride | None | Neat | 25 | 0.5 | >99 |
| Phthalic Anhydride | None | Chloroform | 25 | 1 | ~95 |
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 | 0.5 | >98 |
Experimental Protocols
The following are representative experimental protocols for acylation reactions. While specific conditions for this compound are not available, these protocols, based on reactions with analogous cyclic anhydrides, can serve as a starting point for methodology development.
Representative Protocol for O-Acylation of an Alcohol
-
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the alcohol (10 mmol) and DMAP (1 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (11 mmol) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Representative Protocol for N-Acylation of an Amine
-
Materials:
-
Amine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the amine (10 mmol) in anhydrous THF (50 mL) in a round-bottom flask under an inert atmosphere.
-
Add this compound (10.5 mmol) in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with 1M HCl (to remove unreacted amine) and then with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.
-
Purify the product by recrystallization or column chromatography.
-
Visualizing Reaction Mechanisms and Workflows
General Mechanism of Amine Acylation by a Cyclic Anhydride
Caption: Nucleophilic attack of an amine on the cyclic anhydride.
Caption: Decision tree for acylating agent selection.
Conclusion and Future Outlook
This compound presents an intriguing, yet underexplored, option as an acylating agent. Based on fundamental chemical principles, it is expected to be a moderately reactive reagent suitable for the acylation of a range of nucleophiles. However, the lack of specific experimental data in the peer-reviewed literature is a significant limitation for its widespread adoption.
This guide serves to highlight this knowledge gap and to provide a foundational framework for researchers interested in exploring the synthetic utility of this compound. Future studies should focus on systematically evaluating its reactivity with a variety of alcohols and amines, quantifying reaction yields, and defining optimal reaction conditions. Such research would be invaluable in establishing this compound as a viable and potentially advantageous tool in the synthetic chemist's arsenal, particularly for applications in drug discovery and development where novel acylating agents can offer unique selectivity and reactivity profiles.
References
A Comparative Guide to the Applications of 1,4-Oxathiane-2,6-dione in Research and Development
For Researchers, Scientists, and Drug Development Professionals
1,4-Oxathiane-2,6-dione, also known as thiodiglycolic anhydride (B1165640), is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and a potential monomer in polymer science. Its unique structure, incorporating both an ether and a thioether linkage within a cyclic anhydride system, offers distinct reactivity and imparts specific properties to its derivatives. This guide provides a comprehensive literature review of its applications, featuring comparative data, experimental protocols, and workflow visualizations to support researchers in their endeavors.
Medicinal Chemistry: A Key Intermediate in the Synthesis of Serotonin (B10506) Transporter (SERT) Inhibitors
The most prominent application of this compound is in the synthesis of selective serotonin reuptake inhibitors (SERTs), which are crucial for the treatment of central nervous system (CNS) disorders such as depression and anxiety.[1][2] The anhydride moiety of this compound provides a reactive site for nucleophilic attack, enabling the construction of complex molecular scaffolds.
Synthetic Pathway Overview
The synthesis of SERT inhibitors using this compound typically involves a multi-step process. The key step is the reaction of the anhydride with a suitable amine, leading to the formation of an amide and a carboxylic acid. This intermediate can then undergo further cyclization and modification to yield the final active pharmaceutical ingredient. While specific protocols for proprietary drug synthesis are not publicly available, a general reaction mechanism can be proposed based on the known reactivity of cyclic anhydrides with amines.[3][4][5]
Caption: Generalized synthetic pathway for SERT inhibitors using this compound.
Comparative Performance of SERT Inhibitors
The efficacy of SERT inhibitors is typically evaluated by their binding affinity (Ki) or their half-maximal inhibitory concentration (IC50) at the serotonin transporter. Lower values indicate higher potency. The following table presents a comparison of the biological activity of various SERT inhibitors, providing a benchmark for newly synthesized compounds. It is important to note that while this compound is a precursor, the final activity is determined by the overall structure of the inhibitor.
| Compound/Drug | Target | Ki (nM) | IC50 (nM) | Reference |
| Compound 11 | SERT | 9.2 | - | [6][7] |
| Compound 4 | SERT | 47.0 | - | [6][7] |
| Compound 8 | SERT | 23.0 | - | [6] |
| Paroxetine | SERT | 0.1 | - | N/A |
| Sertraline | SERT | 0.4 | - | N/A |
| Fluoxetine | SERT | 2.6 | - | N/A |
| Vilazodone-Tacrine Hybrid (26a) | SERT | - | 20.42 | [8] |
| Vilazodone-Tacrine Hybrid (26b) | SERT | - | 22.10 | [8] |
Note: The compounds listed are examples of SERT inhibitors and may not all be synthesized using this compound. The data is for comparative purposes.
Experimental Protocol: General Procedure for the Reaction of a Cyclic Anhydride with an Amine
This protocol provides a general methodology for the ring-opening of a cyclic anhydride with an amine, a fundamental step in the synthesis of SERT inhibitor precursors from this compound.
Materials:
-
This compound (1 equivalent)
-
Primary or secondary amine (1-1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
Dissolve this compound in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the amine to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting crude product, a carboxylic acid-amide, can be purified by crystallization or column chromatography.
Note: The reaction conditions (solvent, temperature, and reaction time) may need to be optimized for specific amine substrates.
Polymer Chemistry: A Potential Monomer for Sulfur-Containing Polyesters
While less documented than its role in medicinal chemistry, this compound holds potential as a monomer for the synthesis of sulfur-containing polyesters through ring-opening polymerization (ROP).[9][10][11][12] Sulfur-containing polymers are of interest for their unique properties, including high refractive indices, thermal stability, and potential for biodegradability.[13][14][15][16]
Ring-Opening Polymerization Workflow
The ROP of this compound would involve the cleavage of the ester bond, leading to the formation of a polyester (B1180765) chain with repeating oxathiane units. This process is typically initiated by a nucleophile or an organometallic catalyst.
Caption: Conceptual workflow for the ring-opening polymerization of this compound.
Comparison of Potential Polyester Properties
The incorporation of sulfur into the polyester backbone is expected to influence its physical and chemical properties. The table below provides a hypothetical comparison with well-known polyesters.
| Property | Poly(lactic acid) (PLA) | Poly(caprolactone) (PCL) | Poly(this compound) (Hypothetical) |
| Monomer Source | Renewable | Petrochemical | Petrochemical |
| Key Feature | Biodegradable, compostable | Biodegradable, high flexibility | Potential for high refractive index, modified biodegradability |
| Glass Transition Temp. (Tg) | 50-60 °C | -60 °C | Expected to be influenced by the thioether linkage |
| Melting Temp. (Tm) | 150-160 °C | 60 °C | Dependent on crystallinity |
| Refractive Index | ~1.46 | ~1.47 | Potentially >1.55 |
| Biodegradation | Yes | Yes | Expected, with potential for different degradation pathways |
Experimental Protocol: General Procedure for Ring-Opening Polymerization of a Cyclic Ester
This protocol outlines a general method for the ROP of a cyclic ester, which could be adapted for this compound.
Materials:
-
This compound (monomer)
-
Initiator (e.g., Benzyl alcohol)
-
Catalyst (e.g., Tin(II) 2-ethylhexanoate)
-
Anhydrous, high-boiling point solvent (e.g., Toluene) or bulk (solvent-free) conditions
-
Inert gas atmosphere
Procedure:
-
The monomer, initiator, and catalyst are charged into a dry reaction vessel under an inert atmosphere.
-
If using a solvent, it is added to the vessel.
-
The reaction mixture is heated to a specific temperature (typically 100-180 °C) with continuous stirring.
-
The polymerization is allowed to proceed for a set time, or until the desired molecular weight is achieved, as monitored by techniques like Gel Permeation Chromatography (GPC).
-
The reaction is quenched by cooling the mixture.
-
The polymer is then dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol).
-
The purified polymer is collected by filtration and dried under vacuum.
Other Potential Applications
The reactivity of the anhydride group in this compound also opens possibilities for its use in the synthesis of other heterocyclic systems, such as 4-thiazolidinones, which are known to exhibit a broad spectrum of biological activities, including anti-HIV and anticancer properties.[17] This suggests that this compound can serve as a versatile starting material for the generation of diverse molecular libraries for drug discovery.
Conclusion
This compound is a valuable and reactive intermediate with a primary, well-established role in the synthesis of SERT inhibitors for the treatment of CNS disorders. Its application in this field is driven by the facile ring-opening of the anhydride by amines, enabling the construction of complex, biologically active molecules. Furthermore, its structure suggests significant potential as a monomer for the creation of novel sulfur-containing polyesters with unique optical and biodegradable properties, an area ripe for further exploration. The experimental protocols and comparative data presented in this guide are intended to facilitate the innovative application of this compound in both medicinal chemistry and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topochemical Ring-Opening Polymerization of an Oxathianethione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topochemical Ring-Opening Polymerization of an Oxathianethione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topochemical ring-opening polymerization of an Oxathianethione: Synthesis, characterization, and crystal structure determination - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification of novel sulfur-containing bacterial polyesters: biosynthesis of poly(3-hydroxy-S-propyl-omega-thioalkanoates) containing thioether linkages in the side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Serendipitous synthesis of 2-alkenyl- and 2-aryl-4-thiazolidinones using dithiodiglycolic anhydride - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity Screening of 1,4-Oxathiane-2,6-dione Analogs and Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available research specifically detailing the biological activity screening of 1,4-Oxathiane-2,6-dione analogs is limited. This guide, therefore, provides a comparative analysis based on structurally related heterocyclic compounds, such as oxathiazinanes and oxadiazoles, to inform potential screening strategies for this compound analogs. The methodologies and observed activities in these related compounds can serve as a valuable starting point for investigating this novel chemical space.
Introduction to this compound and its Relatives
This compound, also known as Thiodiglycolic anhydride, is a heterocyclic compound containing a six-membered ring with one oxygen and one sulfur atom. While its primary documented application is as a reagent in the synthesis of compounds targeting the serotonin (B10506) transporter (SERT), its structural motifs—the oxathiane core and dione (B5365651) functionalities—are present in various biologically active molecules.[1] This suggests that analogs of this compound could exhibit a range of pharmacological effects worth exploring.
Given the absence of direct screening data, this guide will focus on the biological activities of two related classes of sulfur- and oxygen-containing heterocycles: Oxathiazinanes and Oxadiazoles . These compounds have been the subject of numerous biological evaluations and provide a strong rationale for investigating similar activities in this compound analogs.
Comparative Biological Activities of Related Heterocycles
The primary biological activities reported for oxathiazinane and oxadiazole derivatives are anticancer and antimicrobial effects. These activities are often attributed to the unique electronic and structural features conferred by the heteroatoms within the ring systems.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of oxadiazole and oxathiazinane derivatives against a variety of cancer cell lines.[2][3][4]
A recent study on 1,4,5-oxathiazine-4,4-dioxide derivatives, which share the oxathiane-like core, revealed significant antineoplastic properties.[3] The anticancer effects of these compounds appear to be linked to the induction of reactive oxygen species (ROS), leading to cancer cell death.[3] This ROS-driven mechanism is a key area of investigation in modern cancer research, as cancer cells often exhibit higher basal levels of ROS compared to normal cells, making them more susceptible to further ROS-inducing therapies.[3]
1,3,4-Oxadiazole derivatives have also been extensively studied for their anticancer potential, with some compounds showing cytotoxicity superior to reference drugs like 5-Fluorouracil and Doxorubicin.[2][4][5] The mechanisms of action for these compounds are diverse and can include the inhibition of crucial enzymes like histone deacetylases (HDACs) and kinases, as well as the disruption of tubulin polymerization.[2][6]
The following table summarizes the in vitro anticancer activity of selected oxathiazinane and oxadiazole analogs against various human cancer cell lines.
Table 1: Comparative in vitro Anticancer Activity of Selected Heterocyclic Analogs
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole | Compound 37 | HepG2 (Liver) | 0.7 ± 0.2 | Raltitrexed | 1.3 ± 0.2 | [2] |
| 1,3,4-Oxadiazole | Compound 33 | MCF-7 (Breast) | 0.34 ± 0.025 | - | - | [2] |
| 1,3,4-Oxadiazole | Compound 16 | HCT-116 (Colon) | 0.28 | Trichostatin A | 0.016 | [2] |
| 1,3,4-Oxadiazole | Compound 5a | MCF-7 (Breast) | 7.52 | - | - | [6] |
| 1,3,4-Oxadiazole | Compound 5a | HepG2 (Liver) | 12.01 | - | - | [6] |
| 1,2,4-Oxadiazole | Compound 1 | MCF-7 (Breast) | 0.68 ± 0.03 | Adriamycin | - | [7] |
| 1,2,4-Oxadiazole | Compound 5 | A-549 (Lung) | 0.11 ± 0.051 | Etoposide | - | [7] |
Antimicrobial Activity
Both oxathiazinane and oxadiazole derivatives have demonstrated notable antimicrobial properties, including antibacterial and antifungal effects.[3][8]
The same 1,4,5-oxathiazine-4,4-dioxide derivatives that showed anticancer activity also exhibited antibacterial potential, including against methicillin-resistant Staphylococcus aureus (MRSA).[3] This dual activity suggests a common mechanism, potentially related to ROS induction, that affects both cancer cells and bacteria.[3]
1,3,4-Oxadiazole derivatives have been reported to possess broad-spectrum antimicrobial activity.[8][9][10][11] Various analogs have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[9][11] Some derivatives have demonstrated antimicrobial activity stronger than reference antibiotics like ampicillin (B1664943) and amoxicillin.[8][11]
The following table presents the antimicrobial activity of selected heterocyclic analogs, typically measured by the minimum inhibitory concentration (MIC) or the zone of inhibition in diffusion assays.
Table 2: Comparative Antimicrobial Activity of Selected Heterocyclic Analogs
| Compound Class | Derivative | Microorganism | Activity Measurement | Result | Reference Compound | Result | Reference |
| 1,3,4-Oxadiazole | Benzothiazepine derivative | P. aeruginosa | Zone of Inhibition | > Ampicillin | - | [8] | |
| 1,3,4-Oxadiazole | Benzothiazepine derivative | S. aureus | Zone of Inhibition | > Ampicillin | - | [8] | |
| 1,3,4-Oxadiazole | Pyrazine derivative 13a/13b | B. subtilis, S. aureus, E. coli, P. aeruginosa | Antibacterial Activity | Moderate to Excellent | Amoxicillin | - | [8] |
| 1,3,4-Oxadiazole | Isoxazole derivative 12a-e | S. aureus, S. pyogenes, P. aeruginosa, E. coli | Antimicrobial Activity | 2-4 times stronger than Ampicillin | Ampicillin | - | [8] |
| 1,3,4-Oxadiazole | Aniline derivative | S. aureus, B. subtilis, P. aeruginosa, E. coli | Antibacterial Activity | Good | Amoxicillin | - | [11] |
| 1,3,4-Oxadiazole | Aniline derivative | C. albicans, A. niger | Antifungal Activity | Moderate | Ketoconazole | - | [11] |
Experimental Protocols for Biological Activity Screening
This section provides detailed methodologies for the key experiments recommended for screening this compound analogs, based on the activities observed in related compounds.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][7][12][13]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan (B1609692) crystals.[1][12][13] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[12]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[12]
-
Incubation: Incubate the plates for 48 to 72 hours to allow the compounds to exert their effects.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the purple formazan crystals.[7][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Antimicrobial Activity: Agar (B569324) Well Diffusion Assay
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[10]
Principle: The test compound is placed in a well cut into an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses through the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to the 0.5 McFarland standard.[14]
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile swab.[10][14]
-
Well Preparation: Aseptically punch wells with a diameter of 6 to 8 mm into the agar plate using a sterile cork borer.[11]
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the this compound analog solution (dissolved in a suitable solvent like DMSO) into each well.[11] Include a positive control (a known antibiotic) and a negative control (solvent only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature for fungi.
-
Measurement and Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Potential Signaling Pathways and Mechanisms of Action
Based on the activity of related oxathiazinane compounds, a potential mechanism of action for anticancer activity could involve the induction of Reactive Oxygen Species (ROS) .
Elevated ROS levels in cancer cells can trigger various signaling pathways that lead to cell death (apoptosis).[9] ROS can activate kinases and inhibit phosphatases, leading to the stimulation of pro-apoptotic signaling cascades such as the p38 MAPK and JNK pathways.[6][9] Furthermore, high levels of ROS can cause direct damage to cellular components like DNA, proteins, and lipids, contributing to genomic instability and cell death.[9]
The diagram below illustrates a simplified overview of ROS-mediated signaling in cancer cells.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 6. Reactive Oxygen Species Signaling in Cancer: Comparison with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. webcentral.uc.edu [webcentral.uc.edu]
- 9. Reactive oxygen species-dependent signaling regulates cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
cost-benefit analysis of using 1,4-Oxathiane-2,6-dione in synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical synthesis and drug development, the choice of reagents is a critical decision, balancing cost, efficiency, safety, and overall yield. This guide provides a comprehensive cost-benefit analysis of using 1,4-Oxathiane-2,6-dione, also known as thiodiglycolic anhydride (B1165640), in synthetic applications. We present a direct comparison with a common alternative, thioglycolic acid, focusing on the well-documented synthesis of the mucolytic agent, erdosteine (B22857). This analysis is supported by experimental data, detailed protocols, and cost comparisons to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound offers a streamlined approach for the introduction of a carboxymethyl thioether moiety, often leading to simpler reaction and workup procedures. In the synthesis of erdosteine, its use as a cyclic anhydride allows for a direct reaction with homocysteine thiolactone. In contrast, the use of thioglycolic acid often necessitates the in-situ formation of an activated species or a multi-step process, potentially impacting overall efficiency and cost. This guide will delve into the quantitative and qualitative factors that underpin the choice between these two reagents.
Comparative Analysis: Synthesis of Erdosteine
The synthesis of erdosteine serves as an excellent case study for comparing this compound and thioglycolic acid. Below, we present a quantitative comparison of the two approaches based on published experimental protocols.
Data Presentation: Reagent and Yield Comparison
| Reagent/Parameter | Method 1: this compound | Method 2: Thioglycolic Acid |
| Key Thiolating Agent | This compound | Thioglycolic Acid |
| Other Key Reagents | Homocysteine thiolactone HCl, Triethylamine, THF, Water, Acetone | 3-chloroacetamido-2-oxo-tetrahydrothiophene, Sodium Carbonate |
| Reported Yield | High (Continuous flow process) | 92%[1] |
| Reaction Conditions | 60°C, ~2.5 minutes residence time (microreactor) | 60°C, 7 hours[1] |
| Workup/Purification | Evaporation, precipitation, filtration | Concentration, pH adjustment, filtration, recrystallization[1] |
Cost Analysis
To provide a practical cost perspective, the following table outlines the approximate costs of the key reagents. Prices are based on bulk quantities and may vary depending on the supplier and purity.
| Reagent | Approximate Price (per kg) |
| This compound | ~$500 - $1000+ |
| Thioglycolic Acid | ~$5 - $10[2][3][4][5][6] |
| Homocysteine thiolactone HCl | ~$1000[7][8][9][10] |
| Triethylamine | ~$3 - $5 (per liter)[11][12][13][14][15] |
Note: The price of this compound can be significantly higher than thioglycolic acid. However, the overall cost-effectiveness depends on factors such as reaction yield, purity of the final product, and the cost of downstream processing.
Experimental Protocols
Method 1: Synthesis of Erdosteine using this compound
This protocol is adapted from a continuous flow process described in patent literature.
Materials:
-
This compound (47.2 g)
-
Homocysteine thiolactone hydrochloride (50 g)
-
Triethylamine (32.9 g)
-
Tetrahydrofuran (THF) (587 mL total)
-
Water (166 mL)
-
Acetone (166 mL)
Procedure:
-
Prepare Solution A by dissolving 47.2 g of this compound in 421 mL of THF.
-
Prepare Solution B by dissolving 50 g of homocysteine thiolactone hydrochloride in a mixture of 166 mL of THF, 166 mL of water, 166 mL of acetone, and 32.9 g of triethylamine.
-
Pump both solutions into a microreactor with a residence time of approximately 2.5 minutes at 60°C.
-
The output solution is collected and the solvent is evaporated.
-
The residue is diluted with a mixture of water and isopropanol (B130326) and cooled to precipitate erdosteine.
-
The product is isolated by filtration.
Method 2: Synthesis of Erdosteine using Thioglycolic Acid
This protocol is based on a process described in patent literature.
Materials:
-
3-chloroacetamido-2-oxo-tetrahydrothiophene (prepared from homocysteine thiolactone and chloroacetyl chloride)
-
Mercaptoacetic acid (Thioglycolic acid) (261 g)
-
Sodium carbonate (260 g)
-
Ethanol (B145695) for recrystallization
Procedure:
-
To a reaction vessel, add the starting material 3-chloroacetamido-2-oxo-tetrahydrothiophene.
-
Cool the reaction mixture to 10°C and add 260 g of sodium carbonate over 20 minutes.
-
Add 261 g of mercaptoacetic acid to the mixture.
-
Heat the reaction to 60°C and maintain for 7 hours.[1]
-
Concentrate the reaction mixture under reduced pressure.
-
Cool the residue to 0°C and adjust the pH to 3.5 with 6N HCl.
-
Stir for one hour at the same temperature to allow for precipitation.
-
Collect the solid by filtration, wash with purified water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure erdosteine (yield: 92%).[1]
Visualization of Synthetic Pathways
To further clarify the synthetic workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for Erdosteine Synthesis using this compound.
Caption: Two-step Synthesis of Erdosteine using Thioglycolic Acid.
Application in the Synthesis of SERT Inhibitors
This compound is also a valuable reagent in the synthesis of selective serotonin (B10506) reuptake inhibitors (SERTs), which are crucial for treating central nervous system (CNS) disorders.[16] The anhydride's reactivity allows for the efficient formation of amide linkages with various amine-containing scaffolds, incorporating the thioether moiety that is often important for biological activity.
While specific comparative protocols are less accessible in the public domain, the general principle of using an anhydride for acylation offers advantages in terms of reaction times and milder conditions compared to activating a carboxylic acid like thioglycolic acid in a separate step.
Caption: General pathway for SERT inhibitor synthesis using this compound.
Cost-Benefit Conclusion
The primary advantage of This compound lies in its potential for process simplification, reduced reaction times, and potentially higher purity of the crude product, which can lead to lower downstream processing costs. The use of a microreactor, as demonstrated in the erdosteine synthesis, highlights its suitability for modern, continuous manufacturing processes. However, the significantly higher upfront cost of the reagent itself is a major consideration.
Conversely, thioglycolic acid is a much more economical starting material. The trade-off comes in the form of potentially longer reaction times, the need for additional reagents for activation (if not starting from a pre-functionalized intermediate), and potentially more complex purification procedures.
For researchers and drug development professionals, the choice between these two reagents will depend on the specific project goals:
-
For large-scale, cost-sensitive manufacturing , the lower price of thioglycolic acid may be the deciding factor, provided that an efficient and high-yielding process can be established.
-
For discovery and early-phase development , where speed, ease of synthesis, and high purity are paramount, the higher cost of this compound may be justified by the time and resources saved in process optimization and purification.
-
For the implementation of modern manufacturing techniques like continuous flow chemistry, this compound appears to be a more readily adaptable reagent.
Ultimately, a thorough process development and economic analysis, considering all factors from raw material sourcing to final product purity and yield, should be conducted to make the optimal choice for a given synthetic campaign.
References
- 1. KR20040054203A - A process for the preparation of erdosteine - Google Patents [patents.google.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. sigmainc.co.in [sigmainc.co.in]
- 5. chemical-supplier.net [chemical-supplier.net]
- 6. Thioglycolic Acid In Panoli Gujarat At Best Price | Thioglycolic Acid Manufacturers Suppliers In Panoli [tradeindia.com]
- 7. indiamart.com [indiamart.com]
- 8. 6038-19-3 Cas No. | DL-Homocysteine thiolactone hydrochloride | Apollo [store.apolloscientific.co.uk]
- 9. store.p212121.com [store.p212121.com]
- 10. DL-Homocysteine thiolactone hydrochloride, 99% 100 g | Request for Quote [thermofisher.com]
- 11. Triethylamine price,buy Triethylamine - chemicalbook [m.chemicalbook.com]
- 12. TRIETHYLAMINE [sdfine.com]
- 13. トリエチルアミン、≧ 99.5% (C2H5)3N [sigmaaldrich.com]
- 14. univarsolutions.com [univarsolutions.com]
- 15. Triethylamine - Price, Manufacturers, Suppliers & Dealers in India [tradeindia.com]
- 16. nbinno.com [nbinno.com]
Safety Operating Guide
Safe Disposal of 1,4-Oxathiane-2,6-dione: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 1,4-Oxathiane-2,6-dione, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical due to the hazardous nature of this compound.
I. Immediate Safety Precautions and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE): Before handling this compound for disposal or cleaning up a spill, it is imperative to wear the appropriate PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area.[1] For larger spills or in areas with poor ventilation, a NIOSH-approved respirator may be necessary.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1]
-
Cleanup:
-
For dry spills: Use dry cleanup procedures to avoid generating dust.[1] Gently sweep or scoop the material into a suitable, labeled container for waste disposal.[1]
-
For wet spills: Absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Shovel the absorbed material into a labeled container for disposal.[1]
-
-
Decontamination: Wash the spill area thoroughly with large amounts of water.[1] Prevent runoff from entering drains.
-
Waste Container: Place all contaminated materials, including absorbents and cleaning supplies, into a sealed, properly labeled hazardous waste container.
II. Standard Disposal Protocol
The disposal of this compound must be handled as hazardous waste and in strict accordance with all local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound in a dedicated, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
The waste container must be labeled with the full chemical name: "this compound".
-
Include the appropriate hazard warnings (e.g., "Harmful," "Irritant").
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container tightly closed.[1]
-
-
Professional Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Provide the disposal contractor with a copy of the Safety Data Sheet (SDS).
-
III. Key Disposal Considerations
| Do's | Don'ts |
| Do treat all this compound waste as hazardous. | Don't dispose of down the drain or in regular trash. |
| Do wear appropriate personal protective equipment (PPE). | Don't mix with incompatible waste materials. |
| Do collect waste in a properly labeled, sealed container. | Don't generate dust during cleanup.[1] |
| Do follow all local, state, and federal disposal regulations. | Don't attempt to treat the chemical waste unless you are a trained professional. |
| Do consult your institution's EHS office for specific guidance. |
IV. Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1,4-Oxathiane-2,6-dione
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,4-Oxathiane-2,6-dione. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards, including being harmful if swallowed, in contact with skin, or inhaled.[1][2] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][3][4] Therefore, strict adherence to recommended personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn.[3] | To protect against splashes and dust that can cause serious eye irritation.[1][3] |
| Skin Protection | Impervious, fire/flame resistant clothing and chemical-resistant gloves (e.g., nitrile rubber).[3] Glove suitability and breakthrough time should be confirmed with the manufacturer.[1] | To prevent skin contact, which can be harmful and cause irritation.[1][3] |
| Respiratory Protection | Use only in a well-ventilated area.[1][5] If dust or fumes are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[6] | To avoid inhalation of harmful dust or fumes that may cause respiratory irritation.[1][4] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure risk and maintain the integrity of this compound.
Operational Plan: Step-by-Step Handling
-
Preparation: Ensure a well-ventilated work area, such as a chemical fume hood.[1][5] Before handling, inspect all required PPE for integrity.
-
Handling: Avoid all personal contact, including inhalation of dust or fumes.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Spill Management: In case of a spill, immediately evacuate the area. For cleanup, wear full PPE. Use dry clean-up procedures; avoid generating dust.[1] Collect the spilled material into a suitable, labeled container for waste disposal.[1]
-
First Aid:
-
Eyes: Immediately flush with fresh running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[1]
-
Skin: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap. Seek medical attention if irritation occurs.[1]
-
Inhalation: Move the person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[1]
-
Ingestion: Immediately give a glass of water. Do not induce vomiting. Contact a poison information center or a doctor.[1]
-
Storage Plan
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][3]
-
Keep away from incompatible materials and foodstuff containers.[1]
-
Protect containers from physical damage and check regularly for leaks.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential hazards.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of at an authorized landfill. Consult with your institution's environmental health and safety department and local waste management authorities for specific regulations.[1] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
| Empty Containers | May still contain chemical residue and present a hazard.[1] If recycling is not possible, puncture the containers to prevent reuse and dispose of them in an authorized landfill.[1] |
Workflow for Safe Handling of this compound
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C4H4O3S | CID 137871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | 3261-87-8 [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 1,4-Oxathiane 4,4-dioxide(107-61-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
